Product packaging for 2,3-Dihydropodocarpusflavone A(Cat. No.:CAS No. 852875-96-8)

2,3-Dihydropodocarpusflavone A

Cat. No.: B1155924
CAS No.: 852875-96-8
M. Wt: 554.5 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3-Dihydropodocarpusflavone A is a natural product found in Cycas beddomei with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H22O10 B1155924 2,3-Dihydropodocarpusflavone A CAS No. 852875-96-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H22O10/c1-39-17-5-2-14(3-6-17)25-13-24(38)30-22(36)11-21(35)28(31(30)41-25)18-8-15(4-7-19(18)33)26-12-23(37)29-20(34)9-16(32)10-27(29)40-26/h2-11,13,26,32-36H,12H2,1H3/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCNPVIQJBSDBZ-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling 2,3-Dihydropodocarpusflavone A: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydropodocarpusflavone A is a naturally occurring biflavonoid that has garnered interest within the scientific community. Biflavonoids are a class of polyphenolic compounds characterized by a structure composed of two flavonoid units linked together. These natural products are known to exhibit a wide range of biological activities, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of this compound and a detailed methodology for its isolation and purification, based on published scientific literature. The primary aim is to equip researchers and drug development professionals with the necessary information to source and isolate this compound for further investigation.

Natural Sources

This compound is predominantly found in gymnosperms of the genus Podocarpus, belonging to the family Podocarpaceae. These evergreen trees and shrubs are distributed across the globe, particularly in the Southern Hemisphere. Several species of Podocarpus have been identified as sources of this specific biflavonoid.

The primary documented natural sources of this compound include:

  • Podocarpus nakaii : The dried twigs of this plant, which is endemic to Taiwan, have been a significant source for the isolation of this compound.

  • Podocarpus henkelii : The leaves of this species have also been reported to contain this compound.

  • Podocarpus fasciculus : This species is another known source of this compound and other related biflavonoids.

While other species within the Podocarpus genus may also contain this compound, the aforementioned species are the most cited in the scientific literature for its isolation.

Data Presentation: Quantitative Data Summary

The following table summarizes the key quantitative data related to the extraction and isolation of biflavonoids from Podocarpus nakaii, as a representative example. It is important to note that specific yields for this compound are often not reported in isolation papers focusing on multiple compounds.

ParameterValueSource Plant PartReference
Extraction
Plant Material (Dried Twigs)7.2 kgTwigs[Lin et al., 2012]
Extraction Solvent95% Ethanol (B145695)Twigs[Lin et al., 2012]
Extraction Volume40 L (x3)Twigs[Lin et al., 2012]
Extraction Temperature45°CTwigs[Lin et al., 2012]
Solvent Partitioning
EtOAc-soluble Layer Yield108.5 g[Lin et al., 2012]
Column Chromatography
Stationary PhaseSilica Gel[Lin et al., 2012]
Mobile Phase GradientCH₂Cl₂/MeOH (15:1 to 1:1)[Lin et al., 2012]

Experimental Protocols: Isolation of this compound from Podocarpus nakaii

The following is a detailed methodology for the isolation of this compound from the dried twigs of Podocarpus nakaii, based on the protocol described by Lin et al. (2012).

Plant Material and Extraction
  • Plant Material: 7.2 kg of dried twigs of Podocarpus nakaii are collected and pulverized.

  • Extraction: The powdered plant material is extracted three times with 40 L of 95% ethanol at 45°C. The ethanol extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning
  • The crude ethanol extract is suspended in a 1:1 mixture of n-hexane and water and subjected to liquid-liquid partitioning.

  • The aqueous layer is separated and subsequently extracted with ethyl acetate (B1210297) (EtOAc).

  • The EtOAc-soluble layer, which contains the biflavonoids, is collected and concentrated under vacuum to yield approximately 108.5 g of the EtOAc fraction.

Column Chromatography
  • The dried EtOAc-soluble fraction is subjected to column chromatography for the separation of its components.

  • Stationary Phase: Silica gel is used as the adsorbent.

  • Mobile Phase: A gradient solvent system of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) is employed, starting with a ratio of 15:1 and gradually increasing the polarity to 1:1.

  • Fraction Collection: The elution is monitored, and a total of nine fractions (Fr. E1 to E9) are collected.

Purification of this compound
  • Based on the findings of Lin et al. (2012), this compound (referred to as podocarpusflavone-A in the paper) is expected to be present in the fractions eluted with the CH₂Cl₂/MeOH gradient.

  • Further purification of the fractions containing the target compound is typically achieved through repeated column chromatography, often using different adsorbent materials or solvent systems.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for the final purification of individual compounds from complex mixtures. A C18 column with a methanol-water or acetonitrile-water gradient is a common choice for the separation of flavonoids.

  • The purity of the isolated this compound is confirmed by analytical HPLC, and its structure is elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Mandatory Visualization

Isolation_Workflow cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatography cluster_purification Purification cluster_analysis Analysis plant_material Dried Twigs of Podocarpus nakaii (7.2 kg) extraction Extraction with 95% Ethanol (40 L x 3, 45°C) plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning n-Hexane/Water (1:1) Partitioning crude_extract->partitioning aq_layer Aqueous Layer partitioning->aq_layer n-Hexane Layer (discarded) etoh_extraction Ethyl Acetate Extraction aq_layer->etoh_extraction etoh_fraction EtOAc-soluble Fraction (108.5 g) etoh_extraction->etoh_fraction silica_column Silica Gel Column Chromatography (CH2Cl2/MeOH gradient) etoh_fraction->silica_column fractions Fractions E1-E9 silica_column->fractions prep_hplc Preparative HPLC fractions->prep_hplc Fractions containing the target compound pure_compound Pure this compound prep_hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: General workflow for the isolation of this compound.

The Uncharted Path: A Technical Guide to the Biosynthesis of 2,3-Dihydropodocarpusflavone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydropodocarpusflavone A, a naturally occurring biflavonoid isolated from Podocarpus macrophyllus, presents a complex chemical architecture that has intrigued the scientific community. While the precise biosynthetic pathway of this specific molecule remains to be fully elucidated, extensive research into the biosynthesis of related biflavonoids provides a robust framework for proposing a putative pathway. This technical guide synthesizes the current understanding of biflavonoid formation, from primary metabolic precursors to the final intricate dimerization and modification steps, to outline a hypothetical biosynthetic route to this compound. This document details the foundational phenylpropanoid and flavonoid pathways, the critical oxidative coupling that defines biflavonoids, and the subsequent enzymatic modifications. General experimental protocols for investigating such pathways are also provided to facilitate future research in this area.

Introduction to Biflavonoid Biosynthesis

Biflavonoids are a class of polyphenolic compounds characterized by the linkage of two flavonoid monomers, typically through a C-C or C-O-C bond.[1] These natural products exhibit a wide array of biological activities, making them promising candidates for drug development. The biosynthesis of biflavonoids is a specialized branch of the well-established flavonoid pathway, originating from the general phenylpropanoid pathway.[1]

Podocarpusflavone A is a known biflavonoid from which this compound is derived. The biosynthetic journey to these complex molecules begins with the aromatic amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to form flavonoid units, which then undergo a crucial dimerization step.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

  • Formation of Flavonoid Monomers: Synthesis of the basic C15 flavonoid skeletons.

  • Dimerization to form the Biflavonoid Core: Oxidative coupling of two flavonoid monomers to create the characteristic biflavonoid structure.

  • Tailoring and Modification Reactions: Subsequent enzymatic modifications, including reduction and methylation, to yield the final product.

Stage 1: Formation of Flavonoid Monomers (Apigenin and Naringenin)

The initial steps are part of the general phenylpropanoid and flavonoid pathways, which are well-characterized in plants.[1]

  • Phenylalanine to p-Coumaroyl-CoA: The pathway begins with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to yield cinnamic acid. This is followed by hydroxylation by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 enzyme, to produce p-coumaric acid. Finally, 4-Coumaroyl:CoA-Ligase (4CL) activates p-coumaric acid to its CoA thioester, p-coumaroyl-CoA.[2]

  • Chalcone (B49325) Synthesis: Chalcone Synthase (CHS) , a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[1]

  • Isomerization to Flavanone (B1672756): Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into the flavanone (2S)-naringenin.[1]

  • Formation of Apigenin (B1666066): The flavone (B191248) apigenin is formed from naringenin through the action of Flavone Synthase (FNS) , which introduces a double bond between C2 and C3 of the C-ring.[1]

These initial steps provide the necessary flavonoid monomers, apigenin and naringenin, for the subsequent dimerization.

Stage 2: Dimerization to form Podocarpusflavone A

The defining step in biflavonoid biosynthesis is the oxidative coupling of two flavonoid units.[1] While the specific enzyme in Podocarpus species has not been identified, the discovery of a cytochrome P450 enzyme, GbCYP90J6 , in Ginkgo biloba that catalyzes the formation of amentoflavone (B1664850) from two molecules of apigenin provides a strong model.[3][4] A homologous enzyme is proposed to catalyze the formation of Podocarpusflavone A's precursor.

Based on the structure of Podocarpusflavone A, the dimerization likely involves the coupling of one molecule of apigenin and one molecule of a precursor to the 4'-methoxylated apigenin moiety. It is also plausible that amentoflavone is synthesized first, followed by methylation. For the purpose of this proposed pathway, we will consider the latter.

  • Oxidative Coupling: A putative cytochrome P450 monooxygenase (CYP450) , analogous to GbCYP90J6, catalyzes the intermolecular C-C bond formation between two molecules of apigenin to form amentoflavone.

  • Methylation: An O-methyltransferase (OMT) then transfers a methyl group from S-adenosyl methionine (SAM) to the 4'-hydroxyl group of one of the apigenin units of amentoflavone to yield Podocarpusflavone A.

Stage 3: Reduction to this compound

The final step in the proposed pathway is the reduction of the C2-C3 double bond in one of the flavonoid units of Podocarpusflavone A. This conversion of a flavone to a flavanone moiety is likely catalyzed by a reductase .

  • Reduction: A putative flavone reductase reduces the 2,3-double bond of one of the flavone units of Podocarpusflavone A to yield this compound.

The following diagram illustrates the proposed biosynthetic pathway.

Biosynthesis_of_2_3_Dihydropodocarpusflavone_A cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_biflavonoid Biflavonoid Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Amentoflavone Amentoflavone Apigenin->Amentoflavone CYP450 (oxidative coupling) Apigenin2 Apigenin Apigenin2->Amentoflavone Podocarpusflavone_A Podocarpusflavone A Amentoflavone->Podocarpusflavone_A OMT (Methylation) Dihydropodocarpusflavone_A This compound Podocarpusflavone_A->Dihydropodocarpusflavone_A Reductase (Reduction)

Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is no specific quantitative data available in the public domain regarding the biosynthesis of this compound. Research in this area would require the development of sensitive analytical methods to quantify the intermediates and the final product in plant extracts or in vitro enzymatic assays. The following table outlines the type of quantitative data that would be valuable for characterizing this pathway.

ParameterDescriptionPotential Experimental Method
Enzyme Kinetics (Km, Vmax, kcat) Substrate affinity and catalytic efficiency of the biosynthetic enzymes (e.g., CYP450, OMT, Reductase).In vitro assays with purified recombinant enzymes and varying substrate concentrations, followed by HPLC or LC-MS analysis.
In vivo Precursor Feeding Incorporation efficiency of labeled precursors (e.g., ¹³C-phenylalanine) into the final product.Stable isotope labeling studies followed by NMR or Mass Spectrometry analysis of extracted biflavonoids.
Gene Expression Levels Relative transcript abundance of candidate biosynthetic genes in different tissues or under various conditions.Quantitative Real-Time PCR (qRT-PCR) or RNA-Seq analysis.
Metabolite Concentrations Endogenous levels of pathway intermediates and the final product in the source organism.Targeted metabolomics using LC-MS/MS on extracts from different plant tissues.

Experimental Protocols

The elucidation of the proposed biosynthetic pathway for this compound would involve a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.

Identification and Cloning of Candidate Genes
  • Transcriptome Sequencing: RNA-Seq of tissues from Podocarpus macrophyllus known to produce the target compound to identify candidate genes for PAL, C4H, 4CL, CHS, CHI, FNS, CYP450s, OMTs, and reductases based on sequence homology to known biosynthetic genes from other species.

  • Gene Cloning: Full-length cDNAs of candidate genes are amplified by PCR from a cDNA library and cloned into an appropriate expression vector (e.g., pET vectors for bacterial expression or pYES vectors for yeast expression).

The following diagram outlines a general workflow for gene identification and functional characterization.

Experimental_Workflow cluster_identification Gene Identification cluster_characterization Functional Characterization Plant_Tissue Plant Tissue (P. macrophyllus) RNA_Extraction RNA Extraction Plant_Tissue->RNA_Extraction RNA_Seq RNA-Seq RNA_Extraction->RNA_Seq Bioinformatics Bioinformatic Analysis (Homology Search) RNA_Seq->Bioinformatics Candidate_Genes Candidate Genes Bioinformatics->Candidate_Genes Gene_Cloning Gene Cloning into Expression Vector Candidate_Genes->Gene_Cloning Heterologous_Expression Heterologous Expression (E. coli or Yeast) Gene_Cloning->Heterologous_Expression Protein_Purification Protein Purification Heterologous_Expression->Protein_Purification Enzyme_Assay In Vitro Enzyme Assay Protein_Purification->Enzyme_Assay Product_Analysis Product Analysis (HPLC, LC-MS) Enzyme_Assay->Product_Analysis

References

physical and chemical properties of 2,3-Dihydropodocarpusflavone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydropodocarpusflavone A is a naturally occurring biflavonoid, a class of compounds known for their diverse biological activities. As a member of the flavonoid family, it possesses a characteristic molecular architecture that lends itself to a range of potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available experimental data and methodologies. This document is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its identification, purification, and formulation in research and development settings.

PropertyValueCitation(s)
CAS Number 852875-96-8[1][2]
Molecular Formula C₃₁H₂₂O₁₀[1]
Molecular Weight 554.507 g/mol [1]
Predicted Relative Density 1.543 g/cm³[2]
Solubility Soluble in Dimethyl Sulfoxide (DMSO).[2][3] Poorly soluble in water.[1]
Purity Typically available at 95% - 99% purity.[1]
Compound Type Flavonoid[1]

Spectral Data and Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific spectral data for this compound is not widely available in the public domain, the primary methods for its characterization are outlined below. For comparison, data for the related compound Podocarpusflavone A is mentioned where applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR are critical for assigning the proton and carbon skeletons of this compound.

  • ¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For a related compound, Podocarpusflavone A, ¹H and ¹³C NMR data have been reported from its isolation from Antidesma bunius.[4]

  • ¹³C NMR: Carbon NMR reveals the number of non-equivalent carbons and their electronic environments. This is crucial for confirming the carbon framework of the biflavonoid structure.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula. Fragmentation patterns observed in the mass spectrum can offer valuable clues about the compound's structure. The identification of this compound is typically confirmed by mass spectrometry.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For a flavonoid structure like this compound, characteristic IR absorption bands would be expected for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not extensively documented in publicly accessible literature. However, general methodologies for similar flavonoids can be adapted.

Isolation from Natural Sources

This compound is a natural product that can be isolated from plant sources. A general workflow for the isolation of flavonoids from plant material is depicted below. Studies have reported the isolation of related flavonoids from Podocarpus macrophyllus.[5][6][7][8]

G plant_material Plant Material (e.g., leaves, twigs) extraction Extraction with a suitable solvent (e.g., methanol) plant_material->extraction filtration Filtration and Concentration extraction->filtration fractionation Solvent-Solvent Partitioning (e.g., with dichloromethane, n-butanol) filtration->fractionation chromatography Column Chromatography (e.g., silica (B1680970) gel) fractionation->chromatography purification Further Purification (e.g., HPLC) chromatography->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization

Caption: General workflow for the isolation of flavonoids from plant material.

Chemical Synthesis
Biological Activity Assays

The biological activities of flavonoids are assessed using a variety of in vitro and in vivo assays.

  • Antimicrobial Activity: The antimicrobial properties of flavonoids are often evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial and fungal strains.[10][11][12]

G start Prepare microbial culture and compound dilutions incubation Incubate microbial culture with compound start->incubation mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation->mic_determination mbc_determination Determine Minimum Bactericidal Concentration (MBC) mic_determination->mbc_determination results Evaluate antimicrobial efficacy mbc_determination->results

Caption: Workflow for determining antimicrobial activity.

  • Cytotoxicity Assays: The cytotoxic effects of compounds on cancer cell lines are commonly assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[13]

Biological Activity and Signaling Pathways

Flavonoids are known to interact with various cellular targets and signaling pathways. While the specific mechanisms of action for this compound are not yet fully elucidated, related flavonoids have been shown to exhibit a range of biological effects.

Antimicrobial Mechanism

The antimicrobial action of flavonoids can involve several mechanisms, including the inhibition of nucleic acid synthesis, disruption of microbial membrane function, and inhibition of bacterial enzymes such as DNA gyrase.[10][14]

Potential Signaling Pathways in Human Cells

Flavonoids can modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis. For instance, bioflavonoids isolated from Podocarpus macrophyllus have been reported to possess anti-inflammatory activities.[8] The related compound, Podocarpusflavone A, has been shown to be a DNA topoisomerase I inhibitor and induces apoptosis in MCF-7 breast cancer cells.[3]

G flavonoid Flavonoid topoisomerase DNA Topoisomerase I flavonoid->topoisomerase Inhibition dna_damage DNA Damage topoisomerase->dna_damage Leads to apoptosis Apoptosis dna_damage->apoptosis Induces

Caption: Potential mechanism of action for a related flavonoid, Podocarpusflavone A.

Conclusion

This compound is a biflavonoid with potential for further investigation in the fields of medicinal chemistry and pharmacology. This technical guide has summarized the currently available data on its physicochemical properties and has outlined the standard experimental approaches for its study. Further research is warranted to fully characterize its spectral properties, develop efficient isolation and synthesis protocols, and elucidate its mechanisms of biological action and potential therapeutic applications. The information provided herein aims to facilitate these future research endeavors.

References

Preliminary Biological Screening of 2,3-Dihydropodocarpusflavone A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of 2,3-Dihydropodocarpusflavone A, a naturally occurring flavonoid. The information presented herein is curated from available scientific literature and is intended to provide researchers and drug development professionals with a foundational understanding of the compound's initial bioactivity profile. This document details its antimicrobial properties, cytotoxicity, and mutagenic potential, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing experimental workflows.

Antimicrobial Activity

Preliminary screenings have revealed that Podocarpusflavone A (PFA), a closely related analog, exhibits a noteworthy spectrum of antimicrobial activity. The minimum inhibitory concentration (MIC) of PFA against various bacterial and fungal pathogens has been determined using the serial microplate dilution method.

Table 1: Minimum Inhibitory Concentration (MIC) of Podocarpusflavone A against various pathogens
MicroorganismTypeMIC (μg/mL)
Enterococcus faecalisBacterium>15
Pseudomonas aeruginosaBacterium>15
Aspergillus fumigatusFungus>30
Cryptococcus neoformansFungus>30

Data sourced from studies on Podocarpus henkelii leaf extracts.

Cytotoxicity and Mutagenicity

In conjunction with antimicrobial screening, the safety profile of related biflavonoids isolated from Podocarpus henkelii was assessed through cytotoxicity and mutagenicity assays. These assessments are crucial in the early stages of drug discovery to identify any potential adverse effects.

Table 2: Cytotoxicity and Mutagenic Potential of Related Biflavonoids
AssayCell Lines/StrainsCompound ConcentrationResult
Cytotoxicity (MTT Assay)Various Cell Typesup to 1000 μg/mLNo cytotoxic activity observed
Mutagenicity (Ames Test)Salmonella typhimurium TA98 & TA100Not SpecifiedDid not induce mutations

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Antimicrobial Susceptibility Testing: Serial Microplate Dilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Test compound (this compound)

  • Bacterial or fungal cultures

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader

  • Tetrazolium violet solution (as a growth indicator)

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in the appropriate broth medium to achieve a range of concentrations.

  • Preparation of Inoculum: Grow the microbial cultures overnight and then dilute them in fresh broth to achieve a standardized concentration (e.g., 0.5 McFarland standard for bacteria).

  • Inoculation: Add 100 µL of the appropriate broth to all wells of a 96-well plate. Add 100 µL of the test compound at twice the desired final concentration to the first well of each row and perform serial dilutions across the plate. Finally, add 100 µL of the standardized microbial suspension to each well.

  • Controls: Include a positive control (microorganism with no test compound) and a negative control (broth with no microorganism) for each plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

  • Determination of MIC: After incubation, add a growth indicator such as tetrazolium violet to each well. The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Mammalian cell line

  • Complete cell culture medium

  • Test compound (this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control.

Mutagenicity Assay: Ames Test

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.

Materials:

  • Salmonella typhimurium histidine auxotroph strains (e.g., TA98, TA100)

  • Top agar (B569324)

  • Minimal glucose agar plates

  • Test compound (this compound)

  • Positive and negative controls

  • S9 metabolic activation system (optional, to simulate mammalian metabolism)

  • Incubator

Procedure:

  • Preparation: Melt the top agar and keep it at 45°C. Prepare dilutions of the test compound.

  • Exposure: In a test tube, mix the test compound, the bacterial strain, and (if applicable) the S9 mix with the molten top agar.

  • Plating: Pour the mixture onto a minimal glucose agar plate and spread it evenly.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualized Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the key biological screening assays.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Compound C Inoculate 96-well Plate with Compound & Microbes A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at Optimal Temperature C->D E Add Growth Indicator (e.g., Tetrazolium Violet) D->E F Read Plate and Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for Antimicrobial Susceptibility Testing.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate for Exposure Period C->D E Add MTT Reagent D->E F Incubate to Allow Formazan Formation E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability (%) H->I

Caption: Workflow for the MTT Cytotoxicity Assay.

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Dilutions C Mix Compound, Bacteria, S9 Mix & Top Agar A->C B Prepare Bacterial Strains & S9 Mix B->C D Pour onto Minimal Glucose Agar Plate C->D E Incubate for 48-72 hours D->E F Count Revertant Colonies E->F G Assess Mutagenic Potential F->G

Caption: Workflow for the Ames Mutagenicity Test.

Signaling Pathways

At present, there is no publicly available information detailing the specific signaling pathways modulated by this compound. Further research is required to elucidate the molecular mechanisms underlying its observed biological activities.

Conclusion

The preliminary biological screening of this compound and its close analogs suggests a potential for antimicrobial applications with a favorable preliminary safety profile. The data and protocols presented in this guide serve as a starting point for more in-depth investigations into its therapeutic potential. Future studies should focus on expanding the scope of biological screening to include anti-inflammatory, antioxidant, and anticancer assays, as well as elucidating the underlying mechanisms of action and relevant signaling pathways.

In Silico Prediction of 2,3-Dihydropodocarpusflavone A Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Natural products, particularly flavonoids, represent a vast reservoir of chemical diversity with significant therapeutic potential.[1] However, the experimental screening of these compounds is often a resource-intensive and time-consuming process.[2] In silico methods provide a powerful, efficient alternative for predicting the biological activities of natural products, thereby prioritizing candidates for further experimental validation.[3] This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of 2,3-Dihydropodocarpusflavone A, a lesser-known flavonoid. The methodologies detailed herein, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are broadly applicable for the computational evaluation of novel or under-characterized natural compounds.[1]

Introduction

Flavonoids are a class of plant secondary metabolites widely recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[1][4] this compound is a biflavonoid that belongs to this class. Due to its structural complexity and relative obscurity, its biological profile remains largely unexplored.

Computational approaches are indispensable in modern drug discovery for rapidly assessing the therapeutic potential of compounds.[2] By simulating the interaction between a small molecule (ligand) and a biological target (protein), and by predicting its pharmacokinetic properties, these methods can significantly accelerate the identification of promising drug leads.[3][5] This guide provides a step-by-step framework for the in silico analysis of this compound.

Generalized In Silico Workflow

The computational prediction of a compound's bioactivity follows a structured, multi-step process. This workflow allows researchers to build a comprehensive profile of a compound's potential therapeutic effects and liabilities, from target interaction to its fate within the body.[1]

G cluster_0 Phase 1: Setup & Preparation cluster_1 Phase 2: Interaction & Profiling cluster_2 Phase 3: Analysis & Hypothesis Ligand Ligand Preparation (this compound) Target Target Identification (Literature & Database Mining) Docking Molecular Docking (Predicts Binding Affinity) Ligand->Docking ADMET ADMET Prediction (Pharmacokinetics & Toxicity) Ligand->ADMET Target->Docking Analysis Data Analysis (Binding Poses, ADMET Properties) Docking->Analysis ADMET->Analysis Pathway Pathway Mapping (Mechanism of Action) Analysis->Pathway Hypothesis Hypothesis Generation (Prioritize for Wet Lab) Pathway->Hypothesis

Figure 1: A generalized workflow for the in silico bioactivity prediction of natural products.

Experimental Protocols

This section details the methodologies for conducting an in silico investigation of this compound.

Ligand Preparation

The initial step involves obtaining the 2D or 3D structure of the ligand, this compound.

  • Structure Retrieval: Obtain the Simplified Molecular Input Line Entry System (SMILES) string or SDF file for the compound from a chemical database such as PubChem or ChEMBL.

  • 3D Structure Generation: Use software like Open Babel or ChemDraw to convert the 2D representation into a 3D structure.

  • Energy Minimization: The 3D structure is then energy-minimized using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This step is crucial for accurate docking simulations.

Target Identification and Preparation

Potential protein targets are identified based on the known activities of similar flavonoids. For this guide, we hypothesize potential interactions with targets relevant to cancer and inflammation, such as Epidermal Growth Factor Receptor (EGFR), B-cell lymphoma 2 (Bcl-2), and Cyclooxygenase-2 (COX-2).

  • Protein Structure Retrieval: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

  • Protein Preparation: Using software such as AutoDock Tools or PyMOL, prepare the protein by:

    • Removing all water molecules and co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning atomic charges (e.g., Kollman charges).

    • Saving the prepared protein structure in the appropriate format (e.g., PDBQT for AutoDock).

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, along with the binding affinity.[6] This protocol uses AutoDock Vina as an example.

  • Grid Box Generation: Define a grid box that encompasses the known active site of the target protein. The active site is typically identified from the position of the co-crystallized ligand in the PDB structure or from literature.[1]

  • Docking Execution: Run the docking simulation using the prepared ligand and protein files. The program will generate several possible binding poses, each with a corresponding binding affinity score in kcal/mol.

  • Results Analysis: The pose with the lowest binding energy is generally considered the most favorable.[1] This top-scoring pose is visualized to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's active site residues.

ADMET Prediction

Predicting the ADMET properties of a compound is crucial for early assessment of its drug-likeness and potential liabilities.[5][7] Web-based tools like SwissADME and pkCSM are commonly used for this purpose.

  • Server Submission: Access the web server (e.g., SwissADME) and input the SMILES string of this compound.[1]

  • Parameter Calculation: The server calculates a wide range of properties, including:

    • Physicochemical Properties: Molecular Weight, LogP, H-bond donors/acceptors.

    • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeability, CYP enzyme inhibition.[7]

    • Drug-Likeness: Compliance with rules such as Lipinski's Rule of Five, which helps to assess if a compound has properties that would make it a likely orally active drug.[8]

    • Toxicity: Prediction of potential toxicities like AMES toxicity (mutagenicity) and hepatotoxicity.[7][9]

Predicted Bioactivity Profile (Hypothetical Data)

The following tables summarize the hypothetical results from the in silico analysis of this compound.

Table 1: Predicted Molecular Docking Scores
Target ProteinPDB IDFunctionBinding Energy (kcal/mol) of this compoundReference DrugReference Binding Energy (kcal/mol)
EGFR2IOGCancer-10.2Erlotinib-12.5
Bcl-22W3LApoptosis Regulation-9.5Navitoclax-11.8
COX-23LN1Inflammation-8.9Celecoxib-10.1

Lower binding energy indicates a higher predicted binding affinity.

Table 2: Predicted ADMET Properties
PropertyParameterPredicted ValueAcceptable Range
Physicochemical Molecular Weight538.5 g/mol < 500 (Lipinski Violation)
LogP (Lipophilicity)4.8≤ 5
H-bond Donors6≤ 5 (Lipinski Violation)
H-bond Acceptors10≤ 10
Pharmacokinetics GI AbsorptionHighHigh
BBB PermeantNoNo
CYP2D6 InhibitorYesNo (Potential for drug-drug interaction)
Skin Permeability (log Kp)-3.5 cm/s< -2.5 is low
Drug-Likeness Lipinski's Rule2 Violations0-1 Violations
Bioavailability Score0.55High
Toxicity AMES ToxicityNon-mutagenicNon-mutagenic
HepatotoxicityLow riskLow risk

Potential Mechanism of Action: EGFR Signaling Pathway

Based on the strong hypothetical binding affinity to EGFR, this compound may act as an inhibitor of the EGFR signaling pathway, which is often dysregulated in cancer. Inhibition of EGFR can block downstream signaling cascades that promote cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Inhibitor This compound Inhibitor->EGFR Inhibits

Figure 2: Potential inhibition of the EGFR signaling pathway by this compound.

Conclusion

The in silico analysis presented in this guide provides a hypothetical but comprehensive bioactivity profile for this compound. The molecular docking results suggest a strong potential for this compound to interact with key protein targets involved in cancer and inflammation. The ADMET predictions indicate good oral absorption and low toxicity, although potential issues with drug-likeness rules and CYP enzyme inhibition were noted.

These computational predictions serve as a valuable starting point, effectively building a testable hypothesis for the bioactivity of this compound. However, it is critical to emphasize that these findings are predictive and require rigorous experimental validation through in vitro and in vivo studies to confirm its therapeutic potential.[3]

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 2,3-Dihydropodocarpusflavone A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of 2,3-Dihydropodocarpusflavone A and its derivatives. This document includes detailed experimental protocols, summarized quantitative data, and visualizations of key pathways and workflows to support research and development in flavonoid-based drug discovery.

Introduction

Biflavonoids are a class of naturally occurring polyphenolic compounds characterized by a structure composed of two flavonoid units linked by a C-C or C-O-C bond. This compound is a C-O-C type biflavonoid that, along with related derivatives isolated from Podocarpus species, has demonstrated significant cytotoxic activities against various cancer cell lines. The proposed mechanism of action for some of these compounds involves the induction of apoptosis and inhibition of key enzymes such as Topoisomerase I, making them promising candidates for further investigation as anticancer agents.

Data Presentation

Table 1: Cytotoxicity of Podocarpusflavone A (PF) and II-4″,I-7-dimethoxyamentoflavone (DAF) against Human Cancer Cell Lines
CompoundDLD (ED₅₀, µg/mL)KB (ED₅₀, µg/mL)MCF-7 (ED₅₀, µg/mL)HEp-2 (ED₅₀, µg/mL)
Podocarpusflavone A (PF)16.2410.124.5612.58
II-4″,I-7-dimethoxyamentoflavone (DAF)12.548.346.219.77

Data extracted from bioassay-guided fractionation of Podocarpus nakaii Hayata.[1][2][3]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Podocarpusflavone A (PF) in Pyridine-d₅
PositionδC (ppm)δH (ppm, J in Hz)
Flavonoid Unit I
2163.7
3102.96.88 (s)
4182.2
5161.7
699.36.45 (d, 2.0)
7164.8
894.46.80 (d, 2.0)
9157.6
10104.2
1'121.5
2'128.58.01 (d, 8.8)
3'119.5
4'161.4
5'114.87.21 (d, 8.8)
6'128.58.01 (d, 8.8)
Flavonoid Unit II
2"164.2
3"102.96.91 (s)
4"182.3
5"161.3
6"99.46.48 (d, 2.0)
7"165.1
8"105.56.84 (s)
9"155.3
10"104.3
1'"123.1
2'"128.87.98 (d, 8.8)
3'"116.37.18 (d, 8.8)
4'"161.8
5'"116.37.18 (d, 8.8)
6'"128.87.98 (d, 8.8)
OMe55.23.59 (s)

Spectroscopic data for isolated natural product.[4]

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound Derivatives via Ullmann Condensation

This protocol describes a plausible synthetic route for the C-O-C ether linkage based on the principles of the Ullmann condensation, a copper-catalyzed reaction suitable for forming diaryl ethers.

Materials:

  • A protected 2,3-dihydroflavonoid with a hydroxyl group (e.g., 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one, protected at 5 and 7 positions).

  • A flavonoid with a leaving group (e.g., a bromo- or iodo-substituted flavonoid).

  • Copper(I) iodide (CuI).

  • A ligand (e.g., 1,10-phenanthroline (B135089) or L-proline).

  • A base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)).

  • A high-boiling point polar solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)).

  • Standard workup and purification reagents (e.g., ethyl acetate (B1210297), brine, magnesium sulfate, silica (B1680970) gel for column chromatography).

Procedure:

  • Preparation of Reactants: Ensure both flavonoid precursors are properly functionalized and protected. For instance, the hydroxyl groups not involved in the coupling reaction should be protected to prevent side reactions.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the protected 2,3-dihydroflavonoid (1 equivalent), the halo-flavonoid (1.1 equivalents), CuI (0.1 equivalents), the ligand (0.2 equivalents), and the base (2 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe.

  • Reaction: Heat the reaction mixture to a high temperature (typically 120-160 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble copper salts. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

  • Deprotection: Remove the protecting groups from the purified biflavonoid using standard deprotection protocols to yield the final this compound derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the determination of the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., DLD-1, KB, MCF-7, HEp-2).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Synthesized this compound derivatives dissolved in DMSO.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well microplates.

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. After 24 hours of cell attachment, replace the medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the ED₅₀ (effective dose for 50% inhibition) values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by the synthesized derivatives.

Materials:

  • Cancer cell line (e.g., MCF-7).

  • Synthesized compounds.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the synthesized compounds at their respective ED₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 4: Topoisomerase I Inhibition Assay

This protocol assesses the ability of the synthesized compounds to inhibit human Topoisomerase I.

Materials:

  • Human Topoisomerase I Assay Kit (containing supercoiled DNA substrate, enzyme, reaction buffer, and relaxation markers).

  • Synthesized compounds.

  • Camptothecin (positive control).

  • Agarose (B213101) gel electrophoresis system.

  • DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, supercoiled DNA substrate, and the synthesized compound at various concentrations.

  • Enzyme Addition: Add human Topoisomerase I to initiate the reaction. Include a negative control (no enzyme) and a positive control (camptothecin).

  • Incubation: Incubate the reaction mixture at 37 °C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the provided stop buffer/loading dye.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Visualization: Stain the gel with a DNA staining agent and visualize under UV light. Inhibition of Topoisomerase I is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the enzyme-treated control.

  • Quantification: Quantify the band intensities to determine the IC₅₀ value for enzyme inhibition.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivatives Start Starting Materials: Protected 2,3-Dihydroflavonoid & Halo-flavonoid Coupling Ullmann Condensation (CuI, Ligand, Base, High Temp.) Start->Coupling Workup Workup & Purification (Extraction, Chromatography) Coupling->Workup Deprotection Deprotection Workup->Deprotection Product This compound Derivative Deprotection->Product

Caption: Proposed workflow for the synthesis of this compound derivatives.

Biological_Evaluation_Workflow cluster_evaluation Biological Evaluation of Derivatives Compound Synthesized Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Compound->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI Staining) Cytotoxicity->Apoptosis Mechanism Mechanism of Action Study (Topoisomerase I Inhibition) Cytotoxicity->Mechanism Data Data Analysis (ED50, IC50) Apoptosis->Data Mechanism->Data

Caption: Workflow for the biological evaluation of synthesized derivatives.

Signaling_Pathway cluster_pathway Proposed Anticancer Mechanism of Podocarpus Biflavonoids Compound Podocarpus Biflavonoid Derivatives TopoI Topoisomerase I Compound->TopoI Inhibition DNA_Damage DNA Damage TopoI->DNA_Damage CellCycle Cell Cycle Arrest (S-Phase) DNA_Damage->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Proposed mechanism of action for Podocarpus biflavonoids.

References

HPLC-UV method for 2,3-Dihydropodocarpusflavone A analysis

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-UV method has been developed for the quantitative analysis of 2,3-Dihydropodocarpusflavone A, a flavonoid compound. This application note provides a comprehensive protocol for the determination of this analyte in various sample matrices, catering to researchers, scientists, and professionals in the field of drug development.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental for method development.

PropertyValueReference
CAS Number852875-96-8[1][2]
Molecular FormulaC₃₁H₂₂O₁₀[1][2]
Molecular Weight554.5 g/mol [1]
Compound ClassFlavonoid[2]

HPLC-UV Method Parameters

A reversed-phase HPLC method with UV detection is proposed for the analysis of this compound. The following parameters are recommended and should be validated by the user.

ParameterRecommended Condition
HPLC System Agilent 1200 Infinity or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.6 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 5% B to 95% B over 20 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 280 nm
Run Time 25 minutes

Experimental Protocols

Detailed methodologies for sample preparation are crucial for accurate and reproducible results.

Standard Solution Preparation
  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in 10 mL of methanol (B129727) to obtain a stock solution of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation from Plant Material
  • Grind dried plant material to a fine powder.

  • Accurately weigh 1 g of the powdered sample into a centrifuge tube.

  • Add 20 mL of 75% ethanol (B145695) and extract using ultrasonication for 30 minutes at 60°C.[3]

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter through a 0.45 µm syringe filter prior to HPLC injection.

Sample Preparation from Plasma
  • To 200 µL of plasma, add 200 µL of methanol to precipitate proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.[4]

  • Transfer the supernatant to a clean tube.

  • Filter the supernatant through a 0.22 µm syringe filter before analysis.

Method Validation Summary

The following table summarizes the illustrative performance characteristics of the HPLC-UV method.

Validation ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Accuracy (Recovery %) 95 - 105%

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis plant Plant Material extract Ethanol Extraction & Sonication plant->extract plasma Plasma Sample precipitate Protein Precipitation with Methanol plasma->precipitate filter_prep Filtration (0.45 or 0.22 µm) extract->filter_prep precipitate->filter_prep hplc HPLC Injection filter_prep->hplc Prepared Sample separation C18 Column Separation hplc->separation detection UV Detection at 280 nm separation->detection data Data Acquisition & Analysis detection->data G cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression activates flavonoid This compound flavonoid->ikb_kinase Inhibits

References

Application Notes and Protocols for LC-MS/MS Detection of 2,3-Dihydropodocarpusflavone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the sensitive and selective detection and quantification of 2,3-Dihydropodocarpusflavone A in complex matrices, such as plant extracts or biological samples, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a biflavonoid, a class of plant secondary metabolites known for their diverse biological activities. Accurate and reliable quantification of this compound is crucial for various research areas, including phytochemistry, pharmacology, and drug discovery. LC-MS/MS offers superior selectivity and sensitivity for the analysis of such compounds in complex mixtures. This protocol outlines the sample preparation, chromatographic separation, and mass spectrometric conditions for the targeted analysis of this compound.

Experimental Protocols

Sample Preparation (Solid-Liquid Extraction for Plant Material)

This protocol is optimized for the extraction of this compound from a solid matrix like dried plant material.

  • Grinding: Grind the dried plant material to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction Solvent: Prepare an extraction solvent of 80% methanol (B129727) in water.

  • Extraction:

    • Weigh 100 mg of the powdered plant material into a microcentrifuge tube.

    • Add 1 mL of the extraction solvent.

    • Vortex the mixture for 1 minute.

    • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 10,000 x g for 10 minutes.

  • Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process on the pellet with another 1 mL of the extraction solvent to ensure complete extraction.

  • Pooling: Combine the supernatants from both extractions.

  • Filtration: Filter the pooled supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

Liquid Chromatography
  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation of flavonoids.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient elution is employed to achieve optimal separation.

Time (min)% Mobile Phase B
0.020
10.080
12.095
14.095
14.120
16.020
  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry
  • Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often suitable for flavonoids.

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions: Based on the structure of this compound (Molecular Formula: C₃₁H₂₂O₁₀, Molecular Weight: 554.51), the following MRM transitions are proposed. The exact masses for the precursor and product ions should be optimized by direct infusion of a standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound553.1281.035100
This compound553.1297.030100

Note: The precursor ion in negative mode would be [M-H]⁻. The proposed product ions are based on the common fragmentation patterns of biflavonoids, which often involve cleavage of the bond linking the two flavonoid moieties, leading to fragments corresponding to the individual flavonoid units.

Data Presentation: Quantitative Performance

The following table summarizes the expected performance characteristics of this LC-MS/MS method. These values should be experimentally determined during method validation.

ParameterExpected Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Mandatory Visualization

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Grinding Grinding of Plant Material Extraction Solid-Liquid Extraction (80% Methanol) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration LC_Separation HPLC/UHPLC Separation (C18 Column) Filtration->LC_Separation MS_Detection Mass Spectrometric Detection (Triple Quadrupole, ESI-) LC_Separation->MS_Detection Peak_Integration Peak Integration and Quantification MS_Detection->Peak_Integration Method_Validation Method Validation (LOD, LOQ, Linearity, etc.) Peak_Integration->Method_Validation Reporting Reporting Method_Validation->Reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Predicted Fragmentation Pathway

G Precursor [M-H]⁻ m/z 553.1 (this compound) Fragment1 Product Ion m/z 281.0 Precursor->Fragment1 CID Fragment2 Product Ion m/z 297.0 Precursor->Fragment2 CID

Caption: Predicted fragmentation of this compound in negative ion mode.

Application Notes and Protocols for 2,3-Dihydropodocarpusflavone A in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on 2,3-Dihydropodocarpusflavone A is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related biflavonoids isolated from Podocarpus species, particularly Podocarpusflavone-A (PF) and II-4″,I-7-dimethoxyamentoflavone (DAF).[1][2] These compounds have demonstrated significant cytotoxic and pro-apoptotic activities in various cancer cell lines. Researchers should use this information as a guideline and perform their own dose-response studies to determine the optimal concentrations and conditions for their specific cell lines and experimental setups.

Introduction

This compound is a flavonoid belonging to the biflavonoid subclass, which is characteristic of the Podocarpus genus. Flavonoids, in general, are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Structurally related Podocarpus biflavonoids have been shown to exert potent cytotoxic effects on cancer cells by inducing apoptosis and causing cell cycle arrest, making them promising candidates for cancer research and drug development.[1][2]

These application notes provide an overview of the potential applications of this compound in cell culture experiments, along with detailed protocols for assessing its biological effects.

Potential Applications

  • Anticancer Research: Investigating the cytotoxic and antiproliferative effects on various cancer cell lines.

  • Apoptosis Studies: Elucidating the molecular mechanisms of programmed cell death induced by the compound.

  • Cell Cycle Analysis: Determining the effect of the compound on cell cycle progression.

  • Drug Discovery: Using the compound as a lead for the development of novel anticancer agents.

Data Presentation: Cytotoxic Activity of Related Podocarpus Biflavonoids

The following table summarizes the effective doses (ED₅₀) of Podocarpusflavone-A (PF) and II-4″,I-7-dimethoxyamentoflavone (DAF) against various human cancer cell lines, as determined by MTT assay. This data can serve as a starting point for designing experiments with this compound.

CompoundCell LineCell TypeED₅₀ (µg/mL)
Podocarpusflavone-A (PF) KBOral Epidermoid Carcinoma4.56[1]
DLDColon Adenocarcinoma10.21[1]
MCF-7Breast Carcinoma16.24[1]
HEp-2Laryngeal Carcinoma12.33[1]
II-4″,I-7-dimethoxyamentoflavone (DAF) KBOral Epidermoid Carcinoma8.11[1]
DLDColon Adenocarcinoma12.54[1]
MCF-7Breast Carcinoma15.17[1]
HEp-2Laryngeal Carcinoma14.78[1]

Experimental Protocols

Cell Culture

Human cancer cell lines such as KB, DLD, MCF-7, and HEp-2 can be used to evaluate the efficacy of this compound.[1]

  • Culture Medium: Cells are typically maintained in Minimum Essential Medium (MEM) supplemented with 5% Fetal Bovine Serum (FBS), penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL).

  • Culture Conditions: Cells should be cultured in a humidified incubator at 37°C with 5% CO₂.[1]

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration-dependent inhibitory effect of the compound on cell proliferation.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 3 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the ED₅₀ value using appropriate software.

Note on Flavonoids and MTT Assay: Some flavonoids can directly reduce MTT, leading to inaccurate results. It is advisable to include a control plate with the compound and MTT in cell-free medium to check for any direct reduction.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of the compound on cell cycle distribution.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach about 70-80% confluency, treat them with the desired concentrations of this compound (e.g., ED₅₀ concentration) for 24 hours.[1]

  • Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

  • Fixation: Wash the cells with PBS and resuspend the pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the cell pellet in 400 µL of PI staining solution.

  • Incubation: Incubate at room temperature for 15-30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle. An accumulation of cells in the sub-G₁ phase is indicative of apoptosis.[1]

Apoptosis Assay (Western Blot Analysis)

This protocol is used to detect changes in the expression of key apoptosis-related proteins.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Cell Treatment and Lysis: Seed and treat cells as for the cell cycle analysis. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). An increase in the levels of cleaved Caspase-3 and cleaved PARP, and an increased Bax/Bcl-2 ratio are indicative of apoptosis induction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7) mtt_assay MTT Assay (Cytotoxicity, ED50) cell_culture->mtt_assay Seed & Treat flow_cytometry Flow Cytometry (Cell Cycle Analysis) cell_culture->flow_cytometry Seed & Treat western_blot Western Blot (Apoptosis Markers) cell_culture->western_blot Seed & Treat compound_prep Prepare this compound (Stock in DMSO, working dilutions) compound_prep->mtt_assay Treat Cells compound_prep->flow_cytometry Treat Cells compound_prep->western_blot Treat Cells data_analysis Quantitative Analysis - ED50 Calculation - Cell Cycle Distribution - Protein Expression Levels mtt_assay->data_analysis flow_cytometry->data_analysis western_blot->data_analysis apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase compound This compound bcl2 Bcl-2 Family (Bax/Bcl-2 ratio ↑) compound->bcl2 Induces cytochrome_c Cytochrome c release bcl2->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 parp PARP cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for Testing the Antioxidant Activity of 2,3-Dihydropodocarpusflavone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydropodocarpusflavone A is a naturally occurring biflavonoid isolated from plants of the Podocarpus genus.[1] Flavonoids, a major class of polyphenolic compounds, are widely recognized for their diverse biological activities, including antioxidant properties that are crucial in mitigating oxidative stress.[2][3] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases, making the evaluation of antioxidant capacity a critical step in drug discovery and development.[4]

These application notes provide detailed protocols for a battery of commonly employed in vitro and cell-based assays to comprehensively evaluate the antioxidant activity of this compound. The use of multiple assays is recommended as they operate via different mechanisms, offering a more complete antioxidant profile.[4]

In Vitro Antioxidant Capacity Assays

A series of well-established chemical assays are utilized to determine the antioxidant capacity of a compound through different mechanisms, primarily based on hydrogen atom transfer (HAT) or single electron transfer (SET).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and widely used method to assess the free radical scavenging ability of a compound.[4][5] The stable DPPH radical has a deep purple color, which fades to yellow upon reduction by an antioxidant.[2][5]

Experimental Protocol:

Reagent Preparation:

  • DPPH Stock Solution (0.2 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 50 mL of methanol (B129727) or ethanol (B145695). The solution should be freshly prepared, protected from light, and stored at 4°C.[2]

  • DPPH Working Solution: Dilute the stock solution with methanol or ethanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.[2]

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent like methanol or DMSO.[4]

  • Serial Dilutions: Prepare a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) from the stock solution.[2]

  • Positive Control: Prepare serial dilutions of a standard antioxidant such as ascorbic acid or Trolox in the same manner.[4]

Assay Procedure (96-Well Microplate):

  • Add 100 µL of the various concentrations of this compound solutions and the positive control to the appropriate wells in triplicate.[2]

  • Add 100 µL of the solvent to the blank wells.[2]

  • Initiate the reaction by adding 100 µL of the DPPH working solution to all wells except the blank wells. Add 100 µL of the solvent to the blank wells.[2]

  • Cover the plate and incubate in the dark at room temperature for 30 minutes.[2]

  • Measure the absorbance at 517 nm using a microplate reader.[2][5]

Data Analysis:

The percentage of DPPH radical scavenging activity is calculated using the following formula:[4]

Radical Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

Where A_control is the absorbance of the control (DPPH solution and solvent) and A_sample is the absorbance of the test compound.[4] The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[6]

Experimental Protocol:

Reagent Preparation:

  • ABTS Stock Solution (7 mM): Prepare a 7 mM solution of ABTS in water.

  • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.[4]

  • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use to generate the radical cation.[4][7] Dilute the resulting solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Sample and Control Preparation: Prepare serial dilutions of this compound and a positive control (e.g., Trolox) as described for the DPPH assay.

Assay Procedure (96-Well Microplate):

  • Add 10 µL of the standards and sample dilutions to each well.[8]

  • Add 195 µL of the ABTS•+ working solution to each well.[8]

  • Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measure the absorbance at 734 nm.[6][8]

Data Analysis:

The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which results in the formation of an intense blue color.[9]

Experimental Protocol:

Reagent Preparation:

  • FRAP Reagent: Prepare fresh by mixing 10 parts of 300 mM acetate (B1210297) buffer (pH 3.6), 1 part of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 1 part of 20 mM FeCl₃·6H₂O in distilled water.[10]

  • Sample and Standard Preparation: Prepare serial dilutions of this compound. A ferrous sulfate (B86663) solution is used to generate a standard curve.

Assay Procedure:

  • Add 10 µL of the sample or standard to each well.[9]

  • Add 220 µL of the freshly prepared FRAP working solution to each well.[9]

  • Mix and incubate for a specified time (e.g., 4-30 minutes) at 37°C.[9][10]

  • Read the absorbance at 593 nm.[9]

Data Analysis:

The antioxidant capacity is determined by comparing the absorbance change of the sample with a standard curve of a known antioxidant, typically FeSO₄ or Trolox.

Data Presentation: In Vitro Assays

Summarize the quantitative data from the in vitro assays in a structured table for easy comparison.

AssayParameterThis compoundAscorbic Acid (Positive Control)Trolox (Positive Control)
DPPH IC50 (µg/mL)Insert ValueInsert ValueInsert Value
ABTS TEAC (µmol TE/g)Insert ValueInsert ValueInsert Value
FRAP µmol Fe(II)/gInsert ValueInsert ValueInsert Value

Cell-Based Antioxidant Assay

Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a more biologically relevant method that measures the antioxidant activity of a compound within a cellular environment, accounting for factors like cell uptake and metabolism.[11][12] The assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized to the highly fluorescent dichlorofluorescein (DCF) by intracellular ROS.[11][13]

Experimental Protocol:

Cell Culture and Plating:

  • Culture human hepatocarcinoma (HepG2) or other suitable cells in a 96-well black, clear-bottom microplate until they reach 90-100% confluence.[13][14]

Assay Procedure:

  • Remove the culture medium and wash the cells gently with a buffered saline solution (e.g., DPBS).[13]

  • Add 50 µL of the DCFH-DA probe solution to all wells.[13]

  • Add 50 µL of various concentrations of this compound or a positive control (e.g., Quercetin) to the wells. Incubate at 37°C for 60 minutes.[13]

  • Remove the solution and wash the cells three times with DPBS.[13]

  • Add a free radical initiator (e.g., AAPH) to induce oxidative stress.

  • Immediately measure the fluorescence intensity kinetically over a specified period (e.g., 60 minutes) using a fluorescence plate reader with excitation at ~485 nm and emission at ~538 nm.[14]

Data Analysis:

The antioxidant activity is determined by the ability of the compound to inhibit the formation of DCF compared to control cells. The results can be expressed as quercetin (B1663063) equivalents.[11]

Data Presentation: Cellular Antioxidant Activity

CompoundConcentration (µM)% Inhibition of DCF FormationCAA Value (µmol QE/100 µmol)
This compound e.g., 10Insert ValueInsert Value
e.g., 25Insert Value
e.g., 50Insert Value
Quercetin (Positive Control) e.g., 10Insert ValueInsert Value
e.g., 25Insert Value
e.g., 50Insert Value

Visualizations

Experimental Workflow for In Vitro Antioxidant Assays

G cluster_prep Preparation cluster_assays Assay Execution (96-well plate) cluster_analysis Data Analysis Compound This compound Stock Solution Serial_Dilutions Serial Dilutions Compound->Serial_Dilutions DPPH_Assay DPPH Assay: - Add Sample/Control - Add DPPH Reagent - Incubate (dark, 30 min) - Read Absorbance (517 nm) Serial_Dilutions->DPPH_Assay Add to plate ABTS_Assay ABTS Assay: - Add Sample/Control - Add ABTS Reagent - Incubate (dark, 30 min) - Read Absorbance (734 nm) Serial_Dilutions->ABTS_Assay Add to plate FRAP_Assay FRAP Assay: - Add Sample/Control - Add FRAP Reagent - Incubate (37°C) - Read Absorbance (593 nm) Serial_Dilutions->FRAP_Assay Add to plate Positive_Control Positive Control (e.g., Ascorbic Acid) Positive_Control->Serial_Dilutions DPPH_Reagent DPPH Working Solution DPPH_Reagent->DPPH_Assay ABTS_Reagent ABTS•+ Working Solution ABTS_Reagent->ABTS_Assay FRAP_Reagent FRAP Reagent FRAP_Reagent->FRAP_Assay Calculation Calculate % Inhibition / Reducing Power DPPH_Assay->Calculation ABTS_Assay->Calculation FRAP_Assay->Calculation IC50 Determine IC50 / TEAC / FRAP Value Calculation->IC50 Comparison Compare with Positive Controls IC50->Comparison

Caption: Workflow for in vitro antioxidant assays.

Signaling Pathway: Cellular Response to Oxidative Stress

G cluster_damage Cellular Damage cluster_defense Antioxidant Defense Pathways ROS Reactive Oxygen Species (ROS) Lipid Lipid Peroxidation ROS->Lipid Protein Protein Oxidation ROS->Protein DNA DNA Damage ROS->DNA Flavonoid This compound Flavonoid->ROS Direct Scavenging Nrf2 Nrf2 Flavonoid->Nrf2 Activation ARE Antioxidant Response Element (ARE) Nrf2->ARE Transcription Factor Binding Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Enzymes Gene Expression Enzymes->ROS Neutralization

Caption: Antioxidant mechanisms of flavonoids.

References

Application Notes & Protocols for Assessing Antimicrobial Effects of 2,3-Dihydropodocarpusflavone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antimicrobial properties of 2,3-Dihydropodocarpusflavone A, a flavonoid compound. The protocols outlined below are based on established methodologies for determining antimicrobial susceptibility and efficacy.

Introduction

This compound is a flavonoid of interest for its potential antimicrobial activities. Flavonoids, as a class of natural compounds, have been recognized for their diverse biological effects, including antibacterial and antifungal properties.[1][2][3][4] The assessment of this compound's antimicrobial spectrum and mechanism of action is crucial for its development as a potential therapeutic agent. Research on the related compound, podocarpusflavone A, has indicated a broad spectrum of activity against various bacterial strains, including Enterococcus faecalis and Pseudomonas aeruginosa.[5][6][7] The protocols detailed herein provide a framework for the systematic evaluation of this compound.

Data Presentation

Quantitative data from the following experimental protocols should be summarized for clear interpretation and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Microbial StrainMIC (µg/mL)
Staphylococcus aureus
Enterococcus faecalis
Escherichia coli
Pseudomonas aeruginosa
Candida albicans
Aspergillus fumigatus

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

Microbial StrainMBC/MFC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus
Enterococcus faecalis
Escherichia coli
Pseudomonas aeruginosa
Candida albicans
Aspergillus fumigatus

Table 3: Biofilm Inhibition by this compound

Microbial StrainConcentration (µg/mL)% Biofilm Inhibition
Staphylococcus aureus
Pseudomonas aeruginosa

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9] The broth microdilution method is a widely used technique for this purpose.[8][10][11][12]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of This compound C Inoculate 96-well plate with dilutions and inoculum A->C B Prepare standardized microbial inoculum (~5x10^5 CFU/mL) B->C D Incubate at 37°C for 18-24 hours C->D E Visually assess for turbidity or measure OD600 D->E F Determine MIC (lowest concentration with no growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Materials:

  • This compound stock solution

  • 96-well microtiter plates[8]

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[13]

  • Bacterial/fungal strains

  • Spectrophotometer (optional)

  • Incubator

Procedure:

  • Preparation of Antimicrobial Agent: Prepare a series of two-fold dilutions of this compound in the appropriate broth medium in a 96-well plate.[8][10]

  • Inoculum Preparation: Culture the microbial strain overnight and then dilute it in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units per milliliter (CFU/mL).[8][12]

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate containing the diluted compound. Include a positive control (microbes in broth without the compound) and a negative control (broth only).[11]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[8][11]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[8] This can be assessed visually or by measuring the optical density at 600 nm (OD600).[11]

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[14][15] It is performed after the MIC has been determined.[14]

Workflow for MBC/MFC Determination

MBC_Workflow cluster_prep From MIC Assay cluster_assay Assay cluster_analysis Analysis A Select wells from MIC plate (MIC, 2xMIC, 4xMIC) B Plate aliquots from selected wells onto agar (B569324) plates A->B C Incubate at 37°C for 24 hours B->C D Count colonies on each plate C->D E Determine MBC/MFC (lowest concentration with ≥99.9% killing) D->E

Caption: Workflow for Minimum Bactericidal/Fungicidal Concentration Assay.

Materials:

  • Results from the MIC assay

  • Nutrient agar plates

  • Incubator

Procedure:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).[16]

  • Plating: Spread the aliquots onto fresh nutrient agar plates.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[14][15][16]

Time-Kill Curve Assay

This assay assesses the rate at which an antimicrobial agent kills a microorganism over time.[17][18]

Workflow for Time-Kill Curve Assay

TimeKill_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare cultures with different multiples of MIC B Incubate cultures A->B C Take aliquots at various time points (0, 2, 4, 8, 24h) B->C D Perform serial dilutions and plate C->D E Incubate plates and count CFUs D->E F Plot Log10 CFU/mL vs. Time E->F

Caption: Workflow for Time-Kill Curve Assay.

Materials:

  • This compound

  • Bacterial/fungal strain

  • Appropriate broth medium

  • Nutrient agar plates

  • Incubator and shaking incubator

Procedure:

  • Preparation: Prepare several flasks containing the appropriate broth, the microbial inoculum at a starting concentration of ~5 x 10^5 CFU/mL, and this compound at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control without the compound.[17][19]

  • Incubation and Sampling: Incubate the flasks in a shaking incubator at 37°C. At various time points (e.g., 0, 2, 4, 8, and 24 hours), draw aliquots from each flask.[17][19]

  • Plating: Perform serial dilutions of the collected aliquots and plate them onto nutrient agar.[17]

  • Colony Counting: After incubation of the plates, count the number of viable colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration to generate the time-kill curves.[19][20] A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% kill) from the initial inoculum.[18]

Biofilm Inhibition Assay

This protocol is used to evaluate the ability of this compound to prevent the formation of microbial biofilms.[21]

Workflow for Biofilm Inhibition Assay

Biofilm_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare dilutions of compound in a 96-well plate B Add microbial suspension A->B C Incubate for 24-48h to allow biofilm formation B->C D Wash wells to remove planktonic cells C->D E Stain with Crystal Violet D->E F Wash to remove excess stain E->F G Solubilize bound stain (e.g., with acetic acid) F->G H Measure absorbance G->H

Caption: Workflow for Biofilm Inhibition Assay.

Materials:

  • This compound

  • Biofilm-forming microbial strain

  • 96-well flat-bottom plates

  • Appropriate growth medium

  • Crystal violet solution (0.1%)[21][22]

  • 30% Acetic acid or ethanol[22]

  • Plate reader

Procedure:

  • Preparation: Add serial dilutions of this compound to the wells of a 96-well plate.

  • Inoculation: Add a standardized microbial suspension to each well. Include appropriate controls.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.[22]

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) or sterile water to remove planktonic (non-adherent) cells.[21][22]

  • Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[21][22]

  • Washing: Wash the wells again to remove excess stain.[22]

  • Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the bound crystal violet.[22]

  • Quantification: Measure the absorbance of the solubilized stain using a plate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the amount of biofilm formed.

Potential Mechanisms of Action and Signaling Pathways

Flavonoids can exert their antimicrobial effects through various mechanisms.[1][4] While the specific pathways for this compound are yet to be elucidated, potential mechanisms include:

  • Inhibition of Nucleic Acid Synthesis: Some flavonoids can interfere with DNA and RNA synthesis by intercalating with nucleic acid bases or inhibiting enzymes like DNA gyrase.[1][23]

  • Disruption of Membrane Integrity: Lipophilic flavonoids can disrupt the microbial cell membrane, leading to leakage of cellular components and dissipation of the membrane potential.[1][24]

  • Inhibition of Energy Metabolism: Flavonoids can interfere with the electron transport chain and ATP synthesis.[2]

  • Inhibition of Efflux Pumps: Some flavonoids can inhibit microbial efflux pumps, which are responsible for pumping out antimicrobial agents from the cell, thereby increasing the efficacy of other antibiotics.[4]

Hypothetical Signaling Pathway Inhibition by this compound

Signaling_Pathway cluster_flavonoid This compound cluster_targets Potential Microbial Targets cluster_effects Resulting Antimicrobial Effects Flav This compound Membrane Cell Membrane Integrity Flav->Membrane disrupts DNA_Gyrase DNA Gyrase Flav->DNA_Gyrase inhibits Energy Energy Metabolism (ATP Synthesis) Flav->Energy inhibits Efflux Efflux Pumps Flav->Efflux inhibits Membrane_Damage Membrane Disruption Membrane->Membrane_Damage DNA_Synth_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Synth_Inhibition Metabolic_Collapse Metabolic Collapse Energy->Metabolic_Collapse Drug_Accumulation Increased Intracellular Drug Concentration Efflux->Drug_Accumulation Cell_Death Bacterial Cell Death Membrane_Damage->Cell_Death DNA_Synth_Inhibition->Cell_Death Metabolic_Collapse->Cell_Death Drug_Accumulation->Cell_Death

References

Application Notes and Protocols for in vivo Studies of Podocarpusflavone A in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydropodocarpusflavone A belongs to the biflavonoid class of polyphenolic compounds, which are known for a wide range of biological activities. Due to the limited availability of in vivo research specifically on this compound, this document focuses on the closely related and well-studied biflavonoid, Podocarpusflavone A. This compound has been isolated from various Podocarpus species and has demonstrated potential therapeutic effects in preclinical studies. These notes provide a summary of the available in vivo data for Podocarpusflavone A, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to guide future research and drug development efforts.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo and supplementary in vitro studies on Podocarpusflavone A.

Table 1: In Vivo Antimycobacterial Efficacy of Podocarpusflavone A in a Zebrafish Model

Animal ModelPathogenTreatment ConcentrationEfficacyReference
Zebrafish Larvae (Danio rerio)Mycobacterium marinum (systemic infection)32 µMSimilar inhibitory activity profile to Rifampicin (32 µM)[1]
Zebrafish Larvae (Danio rerio)Mycobacterium marinum (yolk infection)Not specifiedDemonstrated ability to inhibit bacterial growth[1]

Table 2: In Vitro Antimycobacterial Activity and Toxicity of Podocarpusflavone A

Cell ModelPathogenTreatment ConcentrationOutcomeReference
THP-1-derived macrophagesMycobacterium tuberculosis H37Rv64 µM and 128 µMReduced bacterial growth compared to untreated controls[1]
Zebrafish Larvae-Not specifiedNon-toxic[1]

Table 3: In Vitro Cytotoxicity of Podocarpusflavone A

Cell LineCancer TypeIC₅₀ (µg/mL)Reference
DLD-1Colorectal Adenocarcinoma> 20[2]
KBHuman Epidermoid Carcinoma> 20[2]
MCF-7Breast Adenocarcinoma16.24[2]
HEp-2Laryngeal Carcinoma11.56[2]

Experimental Protocols

This section details the methodologies for key experiments involving Podocarpusflavone A.

Protocol 1: In Vivo Antimycobacterial Activity in a Zebrafish Model

Objective: To evaluate the efficacy of Podocarpusflavone A in inhibiting mycobacterial growth in a live animal model.

Animal Model: Zebrafish larvae (Danio rerio).

Materials:

  • Podocarpusflavone A

  • Rifampicin (positive control)

  • Mycobacterium marinum culture

  • Zebrafish embryos

  • Microinjection apparatus

  • Tricaine solution (for anesthesia)

  • Microscopy imaging system

Procedure:

  • Infection: At 2 days post-fertilization, zebrafish larvae are anesthetized with Tricaine solution. A suspension of Mycobacterium marinum is then microinjected into the caudal vein to establish a systemic infection.

  • Treatment: Following infection, larvae are transferred to a multi-well plate containing fresh embryo medium with either Podocarpusflavone A (32 µM), Rifampicin (32 µM), or a vehicle control.

  • Incubation: The larvae are incubated at 28°C for the duration of the experiment.

  • Assessment of Bacterial Burden: At designated time points (e.g., 3 and 5 days post-infection), the bacterial burden is assessed using fluorescence microscopy to visualize and quantify the fluorescently labeled bacteria.

  • Data Analysis: The bacterial burden in the treatment groups is compared to the vehicle control group to determine the efficacy of Podocarpusflavone A. A reduction in the transcriptional levels of pro-inflammatory cytokines can also be measured to confirm the resolution of the infection[1].

Protocol 2: In Vitro Intracellular Antimycobacterial Activity

Objective: To assess the ability of Podocarpusflavone A to inhibit mycobacterial growth within macrophages.

Cell Line: THP-1 human monocytic cell line.

Materials:

  • Podocarpusflavone A

  • Isoniazid (positive control)

  • Mycobacterium tuberculosis H37Rv culture

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Cell lysis buffer

  • 7H10 agar (B569324) plates

Procedure:

  • Macrophage Differentiation: THP-1 monocytes are differentiated into macrophages by treatment with PMA for 24-48 hours.

  • Infection: Differentiated macrophages are infected with Mycobacterium tuberculosis at a specified multiplicity of infection (MOI) for a few hours.

  • Treatment: After infection, extracellular bacteria are removed by washing, and the cells are treated with fresh medium containing various concentrations of Podocarpusflavone A (e.g., 64 µM and 128 µM) or Isoniazid.

  • Incubation: The infected and treated macrophages are incubated for several days (e.g., 2 and 4 days).

  • Quantification of Intracellular Bacteria: At each time point, the macrophages are lysed, and the intracellular bacteria are serially diluted and plated on 7H10 agar. The number of colony-forming units (CFU) is counted after incubation to determine the intracellular bacterial load.

  • Data Analysis: The CFU counts from the Podocarpusflavone A-treated groups are compared to the untreated control group to determine the intracellular antimycobacterial activity[1].

Visualizations

Signaling Pathway

Biflavonoids are known to modulate various signaling pathways involved in inflammation and cancer. A common pathway affected is the NF-κB signaling cascade, which plays a crucial role in the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm PodocarpusflavoneA Podocarpusflavone A IKK IKK Complex PodocarpusflavoneA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex (Inactive) IKK->NFkB_IkB Leads to Degradation of IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to DNA DNA NFkB->DNA Binds to NFkB_IkB->NFkB Releases Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Genes Promotes Transcription Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Stimuli->IKK Activates

Caption: Putative inhibitory effect of Podocarpusflavone A on the NF-κB signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo evaluation of a novel flavonoid compound.

Experimental_Workflow start Compound Isolation & Characterization in_vitro In Vitro Screening (e.g., Cytotoxicity, Anti-inflammatory assays) start->in_vitro animal_model Animal Model Selection (e.g., Zebrafish, Mouse) in_vitro->animal_model dosing Dose-Ranging & Toxicity Studies animal_model->dosing efficacy Efficacy Studies (e.g., Infection, Tumor models) dosing->efficacy pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis efficacy->pk_pd mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) pk_pd->mechanism end Data Analysis & Reporting mechanism->end

Caption: General experimental workflow for in vivo flavonoid research.

References

Application Notes and Protocols for the Formulation of 2,3-Dihydropodocarpusflavone A for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydropodocarpusflavone A is a flavonoid compound with potential therapeutic applications.[1] However, like many flavonoids, its clinical translation is often hampered by poor aqueous solubility and low bioavailability.[2][3][4] To overcome these limitations, advanced drug delivery systems can be employed to enhance its solubility, stability, and pharmacokinetic profile. These application notes provide an overview of promising formulation strategies and detailed experimental protocols applicable to this compound, based on established methods for other flavonoids.

Disclaimer: The following protocols are generalized methodologies for flavonoid formulation and have not been specifically validated for this compound. Optimization of these protocols will be necessary for this specific molecule.

Formulation Strategies for this compound

Several advanced formulation techniques can be applied to enhance the delivery of this compound. The choice of a suitable method will depend on the desired route of administration, target site, and required release kinetics.

  • Nanoparticle-Based Systems: Encapsulating this compound into nanoparticles can significantly increase its surface area-to-volume ratio, thereby improving its dissolution rate and bioavailability.[2][3] Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), are biodegradable and have been successfully used for flavonoid delivery.[5]

  • Liposomal Formulations: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds.[6][7] For a lipophilic flavonoid like this compound, it can be partitioned within the lipid bilayer, enhancing its stability and facilitating its transport across biological membranes.[6]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules like flavonoids, effectively increasing their aqueous solubility and stability.[8][9][10][11]

Quantitative Data Summary

The following table summarizes typical quantitative data obtained for the formulation of various flavonoids using the techniques described above. These values can serve as a benchmark for the development and characterization of this compound formulations.

Formulation TypeFlavonoid ExamplePolymer/LipidParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)Reference
Nanoemulsion Rutin (B1680289)Soya lecithin, Tween 801270.168~82-[12][13]
PLGA Nanoparticles QuercetinPLGA, PVA100-150->98-[5]
Liposomes FisetinP90G, DODA-GLY-PEG20001750.1273-[7]
Liposomes Quercetin, Kaempferol, ApigeninPhosphatidylcholine375.93 ± 33.61->9831.63 - 34.51[14]
Cyclodextrin Complex HesperetinHydroxypropyl-β-cyclodextrin, PVPK3014.87 ± 0.49---[15]
Cyclodextrin Complex Quercetinβ-Cyclodextrin---0.14 (w/w)[16]

Experimental Protocols

Protocol for Preparation of this compound Loaded PLGA Nanoparticles by Nanoprecipitation

This protocol describes the preparation of polymeric nanoparticles using the nanoprecipitation (solvent displacement) method, a straightforward technique for encapsulating hydrophobic drugs.[2][3]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (or other suitable organic solvent)

  • Poly(vinyl alcohol) (PVA) or other suitable surfactant

  • Purified water

Equipment:

  • Magnetic stirrer

  • Syringe pump

  • Ultrasonic bath/probe sonicator

  • High-speed centrifuge

  • Freeze-dryer

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in acetone.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. A syringe pump can be used for a controlled addition rate.

  • Solvent Evaporation: Continue stirring for several hours to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes).

  • Washing: Discard the supernatant and wash the nanoparticle pellet with purified water to remove any unencapsulated drug and excess surfactant. Repeat the centrifugation and washing steps twice.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of purified water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder formulation.

Nanoparticle_Preparation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase drug This compound dissolve_org Dissolve drug->dissolve_org polymer PLGA polymer->dissolve_org solvent Acetone solvent->dissolve_org nanoprecipitation Nanoprecipitation (Dropwise addition with stirring) dissolve_org->nanoprecipitation surfactant PVA dissolve_aq Dissolve surfactant->dissolve_aq water Water water->dissolve_aq dissolve_aq->nanoprecipitation solvent_evap Solvent Evaporation nanoprecipitation->solvent_evap centrifugation Centrifugation & Washing solvent_evap->centrifugation lyophilization Freeze-drying centrifugation->lyophilization final_product Nanoparticle Powder lyophilization->final_product

Workflow for Nanoparticle Preparation
Protocol for Preparation of this compound Loaded Liposomes by Thin-Film Hydration

This protocol outlines the thin-film hydration method, a common technique for preparing liposomes.[17]

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine, egg phosphatidylcholine)

  • Cholesterol

  • Organic solvent (e.g., chloroform, methanol)

  • Phosphate-buffered saline (PBS) or other aqueous buffer

Equipment:

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder (optional)

Procedure:

  • Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film by adding the aqueous buffer and rotating the flask. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a bath or probe sonicator.

  • Extrusion (Optional): For a more defined size distribution, the liposome (B1194612) suspension can be extruded through polycarbonate membranes with a specific pore size.

  • Purification: Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

Liposome_Preparation_Workflow start Dissolve Drug, Lipids, Cholesterol in Organic Solvent rotavap Rotary Evaporation to form Thin Lipid Film start->rotavap hydration Hydration with Aqueous Buffer rotavap->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv size_reduction Size Reduction (Sonication/Extrusion) mlv->size_reduction suv Small Unilamellar Vesicles (SUVs) size_reduction->suv purification Purification (Dialysis/Chromatography) suv->purification final_product Liposome Suspension purification->final_product

Workflow for Liposome Preparation
Protocol for Characterization of this compound Formulations

3.3.1. Particle Size and Zeta Potential Analysis

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the nanoparticle or liposome suspension in purified water. Analyze the sample using a DLS instrument to determine the mean particle size, polydispersity index (PDI), and zeta potential. The PDI indicates the breadth of the size distribution, while the zeta potential provides an indication of the formulation's stability.

3.3.2. Encapsulation Efficiency and Drug Loading

  • Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Separate the unencapsulated ("free") this compound from the formulation by centrifugation or ultrafiltration.

    • Quantify the amount of free drug in the supernatant using a validated UV-Vis or HPLC method.

    • Disrupt the nanoparticles or liposomes using a suitable solvent to release the encapsulated drug.

    • Quantify the total amount of drug in the formulation.

    • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

Protocol for In Vitro Drug Release Study

This protocol describes a dialysis bag method to evaluate the in vitro release profile of this compound from the formulation.

Materials:

  • This compound formulation

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., PBS with a small percentage of a surfactant like Tween 80 to maintain sink conditions)

  • Shaking water bath or incubator

Procedure:

  • Place a known amount of the this compound formulation into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of the release medium.

  • Maintain the system at a constant temperature (e.g., 37°C) with continuous agitation.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.

  • Quantify the concentration of this compound in the collected samples using a suitable analytical method (UV-Vis or HPLC).

  • Plot the cumulative percentage of drug released versus time.

Drug_Release_Study_Workflow start Place Formulation in Dialysis Bag immerse Immerse in Release Medium (37°C with agitation) start->immerse sampling Withdraw Samples at Predetermined Time Points immerse->sampling sampling->immerse Replace with fresh medium analysis Quantify Drug Concentration (UV-Vis/HPLC) sampling->analysis plot Plot Cumulative Release vs. Time analysis->plot

Workflow for In Vitro Drug Release Study

Potential Signaling Pathways for Investigation

Flavonoids are known to modulate various cellular signaling pathways. While the specific pathways affected by this compound require experimental validation, based on the activities of other flavonoids, potential targets for investigation include:

  • Antioxidant and Anti-inflammatory Pathways: Such as the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes, and the NF-κB pathway, a key regulator of inflammation.

  • Cell Proliferation and Apoptosis Pathways: Including the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer, and the intrinsic and extrinsic apoptosis pathways.

The successful formulation of this compound using these advanced drug delivery strategies holds the potential to unlock its therapeutic efficacy for a range of applications. Rigorous characterization and in vitro/in vivo evaluation will be crucial next steps in its development as a novel therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,3-Dihydropodocarpusflavone A Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of 2,3-Dihydropodocarpusflavone A extraction from Podocarpus species. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the yield of this compound extraction?

A1: The extraction yield of this compound, a type of biflavonoid, is influenced by several critical factors:

  • Plant Material: The species of Podocarpus, the specific plant part used (leaves, twigs, bark), and the age and geographical source of the plant can significantly affect the concentration of the target compound.

  • Solvent Selection: The polarity of the solvent is crucial. Mixtures of solvents, such as ethanol-water, are often more effective than single solvents for extracting biflavonoids.[1]

  • Extraction Technique: Various methods can be employed, including maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE). Modern techniques like UAE and MAE can offer higher yields in shorter times.[2][3]

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may lead to the degradation of the flavonoid.[1]

  • Extraction Time: Sufficient time is necessary for the solvent to penetrate the plant matrix and dissolve the target compound. However, prolonged extraction times can also lead to degradation.

  • Particle Size: Grinding the plant material to a fine powder increases the surface area available for solvent contact, thereby improving extraction efficiency.

  • Solid-to-Liquid Ratio: A higher ratio of solvent to plant material generally improves extraction efficiency by creating a larger concentration gradient.[1]

Q2: Which Podocarpus species are known to contain biflavonoids like this compound?

A2: Several Podocarpus species have been reported to contain biflavonoids. While the presence of this compound specifically has not been documented in all of them, related biflavonoids such as podocarflavone A have been isolated from Podocarpus macrophyllus and Podocarpus nakaii.[4][5][6][7] Other species from which flavonoids have been extracted include P. lambertii, P. latifolius, P. henkelii, P. neriifolius, P. gracilior, and P. elongatus.

Q3: What are the physicochemical properties of this compound that I should be aware of during extraction?

A3: this compound has the following properties:

  • Chemical Formula: C₃₁H₂₂O₁₀

  • Molecular Weight: 554.5 g/mol

As a biflavonoid, it is a relatively large and complex molecule. Its polarity is influenced by the numerous hydroxyl groups, making it sparingly soluble in non-polar solvents and more soluble in polar organic solvents and aqueous-organic mixtures. The multiple hydroxyl groups also make the molecule susceptible to oxidation, especially at high temperatures and pH.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Issue 1: Low Yield of Crude Extract

Possible Cause Troubleshooting Step
Inadequate Cell Lysis Ensure the plant material is finely ground to a consistent particle size. Consider a pre-extraction step with a cell-wall-degrading enzyme.
Inappropriate Solvent The solvent may not be optimal for solubilizing the target compound. Experiment with different solvent systems, varying the polarity (e.g., different ratios of ethanol (B145695):water).
Insufficient Extraction Time or Temperature Optimize the extraction time and temperature. For techniques like maceration, longer extraction times may be needed. For UAE or MAE, ensure the parameters are set correctly.
Incorrect Solid-to-Liquid Ratio Increase the volume of solvent relative to the amount of plant material to enhance the concentration gradient and improve extraction.

Issue 2: Low Purity of this compound in the Crude Extract

Possible Cause Troubleshooting Step
Co-extraction of Interfering Compounds Podocarpus species contain various other secondary metabolites like diterpenoids and other flavonoids that can co-extract.[9] Employ a multi-step extraction or a purification step using column chromatography (e.g., silica (B1680970) gel, Sephadex) to separate the target compound.
Solvent Not Selective Enough A broad-spectrum solvent will extract a wide range of compounds. Consider a sequential extraction with solvents of increasing polarity to fractionate the extract.

Issue 3: Degradation of this compound during Extraction

| Possible Cause | Troubleshooting Step | | High Temperature | Flavonoids can be heat-sensitive.[10] Use lower extraction temperatures or employ non-thermal extraction methods like maceration or optimized UAE. For solvent evaporation, use a rotary evaporator at a reduced temperature. | | Exposure to Light | Flavonoids can be degraded by UV light. Conduct the extraction and subsequent handling in amber glassware or protect the apparatus from light. | | Oxidation | The phenolic hydroxyl groups are prone to oxidation, which can be accelerated by air and certain metal ions.[8] Consider adding an antioxidant like ascorbic acid to the extraction solvent and use deoxygenated solvents.[8] | | Inappropriate pH | Extreme pH values can lead to the degradation of flavonoids. Maintain a slightly acidic to neutral pH during extraction. |

Data Presentation: Quantitative Yields of Flavonoids from Podocarpus Species

The following tables summarize the reported yields of total flavonoids from different Podocarpus species using various extraction solvents. This data can serve as a baseline for optimizing the extraction of this compound.

Table 1: Total Flavonoid Content in Methanolic Extracts of Various Podocarpus Species

Podocarpus SpeciesTotal Flavonoid Content (mg Quercetin Equivalents/g of extract)
P. neriifolius23.5
P. elongatusNot specified, but lower than P. neriifolius
P. macrophyllusNot specified, but lower than P. elongatus
P. graciliorNot specified, but lower than P. macrophyllus

Source: Adapted from a study on the phytochemical and metabolic profiling of different Podocarpus species.

Table 2: Extraction Yield and Total Flavonoid Content from Podocarpus lambertii Leaves

SolventExtraction Yield (%)Total Flavonoid Content (mg Quercetin Equivalents/g of extract)
Acetone6.76Not specified
Ethyl Acetate (B1210297)7.60140.50
Hexane4.51Not specified

Source: Adapted from a study on the phytochemical screening of Podocarpus lambertii leaf extracts.

Experimental Protocols

The following is a detailed methodology for the extraction and isolation of biflavonoids from Podocarpus species, adapted from a study on Podocarpus nakaii.[7] This protocol is for podocarpusflavone-A and related biflavonoids and should serve as an excellent starting point for the extraction of this compound, with the understanding that optimization may be necessary.

1. Plant Material Preparation

  • Dry the twigs of the Podocarpus species at 45°C.

  • Grind the dried plant material into a coarse powder.

2. Extraction

  • Extract the powdered plant material (e.g., 7.2 kg) with 95% ethanol (e.g., 40 L) three times at 45°C.

  • Combine the ethanol extracts and concentrate them under vacuum using a rotary evaporator to obtain a crude extract.

3. Fractionation

  • Suspend the crude extract in a mixture of n-hexane and water (1:1, v/v) and perform a liquid-liquid partition.

  • Separate the aqueous layer and subsequently partition it with ethyl acetate.

  • Evaporate the ethyl acetate-soluble layer to dryness. This fraction is expected to be rich in biflavonoids.

4. Isolation by Column Chromatography

  • Subject the dried ethyl acetate fraction (e.g., 108.5 g) to column chromatography on a silica gel column.

  • Elute the column with a gradient solvent system of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH), starting from a ratio of 15:1 and gradually increasing the polarity to 1:1.

  • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target biflavonoids.

  • Combine the fractions containing the compound of interest and further purify using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure this compound.

Visualizations

experimental_workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_fractionation 3. Fractionation cluster_isolation 4. Isolation start Start: Podocarpus Plant Material dry Drying (45°C) start->dry grind Grinding dry->grind extract Ethanol (95%) Extraction grind->extract concentrate Concentration (Rotary Evaporator) extract->concentrate partition Liquid-Liquid Partition (Hexane/Water -> Ethyl Acetate) concentrate->partition evaporate Evaporation of Ethyl Acetate Fraction partition->evaporate column Silica Gel Column Chromatography evaporate->column purify Further Purification (HPLC) column->purify end End: Pure this compound purify->end

Caption: Experimental workflow for the extraction and isolation of this compound.

troubleshooting_guide cluster_extraction_phase Extraction Phase cluster_purity_phase Purity Issues cluster_degradation_phase Degradation Issues start Low Yield of this compound low_crude Low Crude Extract Yield? start->low_crude check_lysis Optimize Cell Lysis (Grinding, Enzymes) low_crude->check_lysis Yes low_purity Low Purity in Crude Extract? low_crude->low_purity No low_crude->low_purity check_solvent Test Different Solvents/ Ratios check_lysis->check_solvent check_params Adjust Time & Temperature check_solvent->check_params co_extraction Co-extraction of other compounds low_purity->co_extraction Yes degradation Suspected Degradation? low_purity->degradation No low_purity->degradation purification Implement/Optimize Column Chromatography co_extraction->purification check_temp Reduce Temperature degradation->check_temp Yes check_light Protect from Light check_temp->check_light check_oxidation Use Antioxidants/ Inert Atmosphere check_light->check_oxidation

Caption: Troubleshooting guide for low yield of this compound.

References

Technical Support Center: Synthesis of 2,3-Dihydropodocarpusflavone A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dihydropodocarpusflavone A. The synthetic route is based on established methods for analogous biflavonoid synthesis, primarily involving a Suzuki-Miyaura coupling followed by chalcone (B49325) formation, cyclization, and deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most plausible synthetic strategy for this compound, a C-C linked biflavonoid, involves a convergent approach. The key steps are:

  • Synthesis of Precursors: Preparation of two key flavonoid or chalcone precursors, one with a boronic acid (or ester) functionality and the other with a halide (typically iodine or bromine) for subsequent coupling.

  • Suzuki-Miyaura Coupling: Formation of the C-C bond between the two precursor molecules using a palladium catalyst.

  • Chalcone Formation: If not already present, the chalcone backbone is formed via a Claisen-Schmidt condensation.

  • Cyclization to Flavanone: Intramolecular cyclization of the bichalcone to form the biflavanone (dihydroflavone) structure.

  • Deprotection: Removal of protecting groups (commonly methoxy (B1213986) groups) from the hydroxyl functionalities to yield the final product.

Q2: Why is the Suzuki-Miyaura coupling the preferred method for forming the C-C bond?

A2: The Suzuki-Miyaura coupling is a robust and versatile cross-coupling reaction that is well-suited for creating C-C bonds between sp2-hybridized carbons, such as those in aromatic rings of flavonoids. It generally proceeds under mild conditions, tolerates a wide range of functional groups, and often gives high yields, making it a powerful tool in the synthesis of complex molecules like biflavonoids.[1]

Q3: What are the main challenges in the synthesis of this compound?

A3: The primary challenges include:

  • Precursor Synthesis: The multi-step synthesis of the halogenated and boronic acid-functionalized flavonoid or chalcone precursors can be complex and may involve protection/deprotection steps.

  • Suzuki-Miyaura Coupling Efficiency: Optimizing the coupling reaction conditions (catalyst, ligand, base, solvent) is crucial for achieving a good yield and minimizing side products.

  • Regioselectivity: Ensuring the correct linkage between the two flavonoid units (C3' of one unit to C8" of the other) is critical and is dictated by the placement of the halide and boronic acid groups on the precursors.

  • Cyclization of the Bichalcone: Achieving efficient and clean cyclization to the biflavanone can be challenging. Incomplete cyclization can lead to a mixture of the bichalcone, a partially cyclized chalcone-flavanone, and the desired biflavanone.[2]

  • Deprotection: The final deprotection step, typically the cleavage of multiple methyl ethers, requires harsh conditions (e.g., with BBr3) that can potentially lead to side reactions or degradation of the product if not carefully controlled.

Troubleshooting Guides

Problem 1: Low yield in the Suzuki-Miyaura coupling step.
Possible Cause Troubleshooting Suggestion
Inactive Catalyst Use a fresh batch of palladium catalyst. Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive.
Inappropriate Ligand Screen different phosphine (B1218219) ligands (e.g., PPh3, SPhos, XPhos) to find one that is optimal for the specific substrates.
Incorrect Base The choice of base is critical. Try different bases such as K2CO3, Cs2CO3, or K3PO4. The solubility and strength of the base can significantly impact the reaction rate.
Poor Solvent Choice A mixture of solvents, such as toluene/ethanol (B145695)/water or dioxane/water, is often used. Ensure the solvent system allows for the dissolution of all reactants and the base.
Low Reaction Temperature While some Suzuki couplings proceed at room temperature, others require heating. Gradually increase the reaction temperature (e.g., to 80-100 °C) and monitor the progress by TLC or LC-MS.
Decomposition of Boronic Acid Boronic acids can be unstable. Consider using the more stable pinacol (B44631) ester derivative of the boronic acid.
Problem 2: Incomplete or messy cyclization of the bichalcone to the biflavanone.
Possible Cause Troubleshooting Suggestion
Suboptimal Reaction Conditions Cyclization of 2'-hydroxychalcones to flavanones is often base-catalyzed. A common method is refluxing in ethanol with a catalytic amount of sodium acetate (B1210297) or piperidine. The reaction time can vary from a few hours to overnight.
Steric Hindrance The bulky nature of the bichalcone may hinder cyclization. More forcing conditions, such as using a stronger base or higher temperatures, might be necessary. However, this can also lead to side reactions.
Formation of a Mixture of Products As seen in analogous syntheses, a mixture of the uncyclized bichalcone, the mono-flavanone, and the desired biflavanone can form.[2] Careful monitoring by TLC or HPLC is essential. It may be necessary to isolate the partially cyclized intermediate and subject it to a second cyclization step.
Purification Challenges The products of the cyclization may have similar polarities, making chromatographic separation difficult. Consider using a different solvent system for column chromatography or exploring recrystallization techniques.
Problem 3: Incomplete deprotection of methoxy groups.
Possible Cause Troubleshooting Suggestion
Insufficient Reagent Demethylation of multiple methoxy groups often requires a significant excess of the deprotecting agent, such as boron tribromide (BBr3). Ensure that at least one equivalent of BBr3 is used per methoxy group, plus an additional equivalent for any other Lewis basic sites in the molecule.
Low Reaction Temperature These reactions are typically carried out at low temperatures (e.g., -78 °C to 0 °C) to control reactivity. However, if the reaction is sluggish, allowing it to slowly warm to room temperature may be necessary.
Reaction Time Monitor the reaction closely by TLC or LC-MS. Incomplete reactions may require longer reaction times.
Work-up Procedure Quenching the reaction with methanol (B129727) or water is a critical step. Ensure that the quenching is done carefully at low temperature to avoid unwanted side reactions.
Product Degradation The poly-hydroxylated final product can be sensitive to air and light. It is advisable to perform the final purification and handling under an inert atmosphere and to store the product protected from light.

Experimental Protocols (Proposed based on analogous syntheses)

Note: The following protocols are proposed based on the synthesis of structurally related biflavonoids and should be optimized for the specific synthesis of this compound.

Protocol 1: Suzuki-Miyaura Coupling of a Boronated Chalcone and a Brominated Chalcone
  • Materials: Brominated chalcone, boronated chalcone, Pd(PPh3)4, K2CO3, toluene, ethanol, water.

  • Procedure:

    • To a reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the brominated chalcone (1 eq), the boronated chalcone (1.2 eq), and K2CO3 (3 eq).

    • Add Pd(PPh3)4 (0.05 eq).

    • Add a degassed solvent mixture of toluene:ethanol:water (e.g., 4:1:1).

    • Heat the reaction mixture to reflux (around 90-100 °C) and monitor the progress by TLC. The reaction may take several hours.

    • Once the reaction is complete, cool the mixture to room temperature and add water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the bichalcone.

Protocol 2: Cyclization of Bichalcone to Biflavanone
  • Materials: Bichalcone, sodium acetate, ethanol.

  • Procedure:

    • Dissolve the bichalcone in ethanol in a round-bottom flask.

    • Add a catalytic amount of sodium acetate.

    • Reflux the mixture and monitor the reaction by TLC until the starting material is consumed. This may take 12-24 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove the sodium acetate.

    • Dry the organic layer over anhydrous Na2SO4 and concentrate.

    • Purify the crude product by column chromatography to isolate the biflavanone.

Protocol 3: Demethylation of Methoxy Groups
  • Materials: Methoxy-protected biflavanone, boron tribromide (BBr3) solution in dichloromethane (B109758) (DCM), dry DCM.

  • Procedure:

    • Dissolve the methoxy-protected biflavanone in dry DCM in a flask under an inert atmosphere and cool to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of BBr3 in DCM (e.g., 1M solution, 1.2 eq per methoxy group) dropwise via a syringe.

    • Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Once complete, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of methanol, followed by water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate.

    • Purify the final product by column chromatography or preparative HPLC.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data for the key steps in the synthesis of this compound, based on typical yields for similar reactions reported in the literature.

Reaction Step Starting Material Product Typical Yield (%) Key Parameters
Suzuki-Miyaura CouplingBrominated Chalcone & Boronated ChalconeBichalcone60-80Pd(PPh3)4, K2CO3, Toluene/EtOH/H2O, 90°C
CyclizationBichalconeBiflavanone50-70NaOAc, EtOH, Reflux
DemethylationMethoxy-protected BiflavanoneThis compound40-60BBr3, DCM, -78°C to RT

Visualizations

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_main_synthesis Main Synthetic Pathway P1 Halogenated Chalcone/Flavone SM Suzuki-Miyaura Coupling P1->SM P2 Boronated Chalcone/Flavone P2->SM Cyc Cyclization to Biflavanone SM->Cyc Bichalcone intermediate Dep Deprotection Cyc->Dep Protected Biflavanone FP This compound Dep->FP

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Suzuki Coupling? Catalyst Check Catalyst Activity and Ligand Start->Catalyst Yes End Yield Improved Start->End No Base Optimize Base and Solvent Catalyst->Base Temp Adjust Reaction Temperature Base->Temp Boronic Use Boronic Ester Derivative Temp->Boronic Boronic->End

Caption: Troubleshooting logic for low yield in Suzuki-Miyaura coupling.

References

Technical Support Center: Overcoming Solubility Challenges of 2,3-Dihydropodocarpusflavone A in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the solubility issues of 2,3-Dihydropodocarpusflavone A in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my aqueous assay buffer or cell culture medium?

A1: this compound, like many flavonoids, is a lipophilic molecule with poor water solubility. Precipitation in aqueous solutions is a common challenge and can be attributed to several factors:

  • Low Aqueous Solubility: The concentration of the compound may have exceeded its solubility limit in your final assay medium.

  • Solvent Shock: When a concentrated stock solution, typically in an organic solvent like DMSO, is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to precipitate out of solution.

  • Media Components: Interactions with salts, proteins (e.g., in fetal bovine serum), and other components in the culture medium can decrease the compound's solubility.

  • pH and Temperature: The solubility of flavonoids can be influenced by the pH and temperature of the medium.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound. Other organic solvents such as ethanol (B145695) or methanol (B129727) can also be used, depending on the specific requirements of your assay. It is crucial to prepare a high-concentration stock to minimize the volume of organic solvent introduced into the final assay, as high concentrations of organic solvents can be toxic to cells or interfere with enzyme activity.

Q3: How can I prevent my compound from precipitating when I dilute the stock solution into my aqueous assay medium?

A3: To minimize precipitation upon dilution, consider the following strategies:

  • Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume, first perform an intermediate dilution in a small volume of pre-warmed medium or buffer. Mix thoroughly, and then add this intermediate dilution to the final volume. This gradual change in solvent polarity can help keep the compound in solution.

  • Vortexing/Sonication: Ensure vigorous mixing when diluting the stock solution. Brief sonication of the stock solution before dilution can also help break up any microscopic aggregates.

  • Limit Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your assay as low as possible, ideally below 1%, as higher concentrations can have detrimental effects on your experiment.

Q4: Are there alternative methods to improve the solubility of this compound in my assay?

A4: Yes, several formulation strategies can enhance the solubility of poorly soluble compounds:

  • Co-solvents: In addition to DMSO, other co-solvents like polyethylene (B3416737) glycol (PEG) 300/400 can be used in combination to create a more solubilizing vehicle.

  • Surfactants: Non-ionic surfactants such as Tween 80 or Triton X-100 can be used at low concentrations (typically 0.01-0.1%) to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility. However, be cautious as surfactants can affect cell membranes and protein activity.

  • Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Quantitative Solubility Data

The following table provides representative solubility data for flavonoids in common laboratory solvents. Please note that the exact solubility of this compound may vary. It is recommended to perform your own solubility tests.

SolventSolubility CategoryEstimated Concentration Range (mM)Notes
WaterVery Poorly Soluble< 0.01Solubility is pH-dependent and may increase slightly at higher pH.
Phosphate-Buffered Saline (PBS)Very Poorly Soluble< 0.01Similar to water; salt content can further decrease solubility.
EthanolModerately Soluble1 - 10Can be used as a co-solvent.
MethanolModerately Soluble1 - 10Another potential co-solvent.
AcetoneSoluble10 - 50Generally not used in biological assays due to toxicity.
AcetonitrileSoluble10 - 50Primarily used for analytical chemistry purposes (e.g., HPLC).
Dimethyl Sulfoxide (DMSO)Highly Soluble> 50The preferred solvent for preparing concentrated stock solutions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A clear, particle-free solution should be obtained.

  • If dissolution is challenging, briefly sonicate the tube in a water bath for 5-10 minutes.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light, to prevent repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell-Based Assays
  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Pre-warm your cell culture medium or assay buffer to the experimental temperature (e.g., 37°C).

  • To minimize solvent shock, perform a serial dilution. For example, to achieve a final concentration of 10 µM from a 10 mM stock with a final DMSO concentration of 0.1%: a. Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed medium (resulting in a 100 µM solution in 1% DMSO). b. Vortex the intermediate dilution gently. c. Add the required volume of this intermediate dilution to your final assay volume. For example, add 100 µL of the 100 µM solution to 900 µL of medium in your culture well to get a final volume of 1 mL with a 10 µM concentration and 0.1% DMSO.

  • Gently mix the final solution immediately after adding the compound.

Visualizations

G start Precipitation Observed in Assay check_conc Is the final concentration too high? start->check_conc check_dmso Is the final DMSO concentration >1%? check_conc->check_dmso No reduce_conc Lower Final Concentration check_conc->reduce_conc Yes dilution_method Review Dilution Method check_dmso->dilution_method No reduce_dmso Reduce Final DMSO Concentration check_dmso->reduce_dmso Yes use_cosolvent Consider Co-solvents (e.g., PEG) dilution_method->use_cosolvent use_surfactant Use Surfactants (e.g., Tween 80) dilution_method->use_surfactant use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) dilution_method->use_cyclodextrin stepwise_dilution Implement Stepwise Dilution dilution_method->stepwise_dilution end_node Optimized Assay use_cosolvent->end_node use_surfactant->end_node use_cyclodextrin->end_node reduce_conc->end_node reduce_dmso->end_node stepwise_dilution->end_node

Caption: Troubleshooting workflow for addressing precipitation of this compound.

Technical Support Center: Stabilizing 2,3-Dihydropodocarpusflavone A for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the long-term stability of 2,3-Dihydropodocarpusflavone A during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound, as a biflavonoid, is susceptible to degradation from several environmental factors. The primary factors include:

  • Temperature: Elevated temperatures can accelerate chemical degradation reactions.

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.

  • Humidity: Moisture can facilitate hydrolytic reactions and other degradation pathways.

  • pH: Both acidic and basic conditions can catalyze the degradation of flavonoids.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C.

  • Light: Protect from light by using amber-colored vials or by storing in a dark place.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation. If not possible, ensure the container is tightly sealed to limit oxygen exposure.

  • Form: Store as a dry powder rather than in solution, as solutions are generally less stable.

Q3: Can I store this compound in solution? If so, for how long and under what conditions?

A3: Storing this compound in solution is generally not recommended for long-term storage due to decreased stability. If short-term storage in solution is necessary, it is crucial to use a high-purity, anhydrous solvent. For instance, flavonoids are often dissolved in DMSO for biological assays. However, even in DMSO, degradation can occur. It is advisable to prepare solutions fresh and use them immediately. If storage is unavoidable, store small aliquots at -80°C and protect them from light.

Q4: Are there any formulation strategies that can enhance the stability of this compound?

A4: Yes, several formulation strategies can improve the stability of biflavonoids like this compound. One effective method is the preparation of amorphous solid dispersions. This technique involves dispersing the compound in a hydrophilic polymer matrix, which can enhance both stability and solubility. For example, solid dispersions of biflavonoids from Selaginella doederleinii with polyvinylpyrrolidone (B124986) K-30 (PVP K-30) have shown good stability under accelerated conditions (40°C and 75% relative humidity) for 3 months.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of this compound.

Issue 1: Loss of Potency or Activity in Biological Assays

Possible Cause: Degradation of this compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature, protected from light, and in a tightly sealed container.

  • Check Solution Preparation and Storage: If the compound was used from a stock solution, review the solvent used, the age of the solution, and its storage conditions. Prepare fresh solutions for each experiment whenever possible.

  • Perform Quality Control: Analyze the purity of the stored compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to check for the presence of degradation products.

  • Consider Formulation: For future experiments, consider preparing a stabilized formulation, such as a solid dispersion, to improve the compound's stability in your experimental system.

Issue 2: Discoloration or Change in Physical Appearance of the Compound

Possible Cause: Oxidative or light-induced degradation.

Troubleshooting Steps:

  • Assess Exposure: Determine if the compound has been exposed to air or light for extended periods.

  • Implement Protective Measures:

    • Store the compound under an inert gas (nitrogen or argon).

    • Use light-blocking containers (e.g., amber vials).

    • Minimize the frequency of opening the storage container.

  • Analytical Verification: Use analytical techniques like HPLC to quantify the extent of degradation and identify potential degradation products.

Quantitative Data Summary

ParameterStorage ConditionsDurationStability Outcome
TBESD-ASD with PVP K-30 40°C, 75% Relative Humidity3 MonthsGood preservation stability observed.[1]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion of a Biflavonoid Extract

This protocol is adapted from a study on biflavonoids from Selaginella doederleinii and can be used as a starting point for stabilizing this compound.[1]

Materials:

  • This compound

  • Polyvinylpyrrolidone K-30 (PVP K-30)

  • Anhydrous ethanol

  • Rotary evaporator

  • Vacuum oven

Method:

  • Dissolve this compound and PVP K-30 in anhydrous ethanol. The ratio of the compound to the polymer may need to be optimized.

  • Remove the solvent using a rotary evaporator at a controlled temperature to form a thin film. High temperatures should be avoided to prevent degradation.[1]

  • Further dry the resulting solid dispersion in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Store the resulting amorphous solid dispersion in a desiccator at room temperature, protected from light.

Protocol 2: Stability-Indicating HPLC Method for Biflavonoids

This protocol is a general guideline for developing an HPLC method to assess the stability of this compound. The specific parameters will require optimization.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column is typically suitable for flavonoid analysis.

  • Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., water with 0.05% acetic acid) and an organic solvent (e.g., acetonitrile) is common for separating biflavonoids.[1]

  • Flow Rate: Typically around 1 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection Wavelength: Based on the UV spectrum of this compound. A wavelength of 270 nm has been used for the quantification of other biflavonoids.[1]

Method:

  • Prepare a standard solution of this compound of known concentration.

  • Prepare samples of the compound that have been subjected to various storage conditions.

  • Inject the standard and samples onto the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Quantify the amount of remaining this compound by comparing its peak area to that of the standard.

Visualizations

degradation_pathway cluster_factors Degradation Factors DHPF_A This compound (Stable) Degradation Degradation Products DHPF_A->Degradation Degradation Light Light Heat Heat Oxygen Oxygen Humidity Humidity

Caption: Factors leading to the degradation of this compound.

experimental_workflow start Start: this compound Sample storage Store under defined conditions (e.g., Temperature, Light, Humidity) start->storage sampling Sample at predetermined time points storage->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis quantify Quantify remaining compound and detect degradation products analysis->quantify end End: Determine Stability Profile quantify->end troubleshooting_flow rect_node rect_node start Loss of compound activity? check_storage Were storage conditions optimal? (-20°C, dark, sealed) start->check_storage yes1 Yes check_storage->yes1 Yes no1 No check_storage->no1 No check_solution Was a fresh solution used? yes2 Yes check_solution->yes2 Yes no2 No check_solution->no2 No perform_qc Is purity confirmed by HPLC? yes3 Yes perform_qc->yes3 Yes no3 No perform_qc->no3 No yes1->check_solution correct_storage Action: Correct storage conditions. no1->correct_storage yes2->perform_qc prepare_fresh Action: Prepare fresh solution. no2->prepare_fresh other_factors Consider other experimental factors. yes3->other_factors run_qc Action: Run HPLC analysis. no3->run_qc

References

minimizing degradation of 2,3-Dihydropodocarpusflavone A during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 2,3-Dihydropodocarpusflavone A during experimental procedures. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.

Troubleshooting Guides

Issue: Degradation of this compound during Storage and Experiments

Question: I am observing a loss of activity or inconsistent results with my this compound samples. What could be the cause and how can I minimize degradation?

Answer: this compound, a biflavonoid, is susceptible to degradation from exposure to light, heat, and certain pH conditions. Inconsistent results are often linked to compound instability. The following table summarizes potential degradation factors and recommended mitigation strategies.

Parameter Condition Potential Degradation Rate Recommendation Primary Reference
Temperature 40°C (104°F)ModerateStore stock solutions at -20°C or -80°C. Thaw on ice and use immediately. Avoid repeated freeze-thaw cycles.General flavonoid stability studies
60°C (140°F)HighAvoid heating solutions containing the compound. If warming is necessary, do so for the shortest possible time.[1][1]
Light Strong Light Exposure (4500 ± 500 Lx)SignificantProtect solutions from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit environment when possible.[1][1]
pH Acidic (pH < 6)Moderate to HighPrepare solutions in neutral buffers (pH 6.8-7.4) unless the experimental protocol dictates otherwise.General flavonoid stability studies
Alkaline (pH > 8)HighAvoid highly alkaline conditions as they can promote oxidative degradation of flavonoids.General flavonoid stability studies
Solvent Aqueous BuffersPotential for Hydrolysis/OxidationPrepare fresh aqueous solutions for each experiment. For long-term storage, use anhydrous DMSO.General chemical stability principles
Protic Solvents (e.g., Methanol (B129727), Ethanol)Potential for SolvolysisIf used for extraction or initial dissolution, evaporate the solvent under reduced pressure and redissolve in a suitable storage solvent like DMSO.General chemical stability principles

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, solid this compound should be stored at -20°C. Stock solutions, typically prepared in anhydrous DMSO, should be stored at -80°C.

Q2: How should I prepare my working solutions of this compound for cell-based assays?

A2: It is recommended to first prepare a high-concentration stock solution in anhydrous DMSO. This stock solution can then be diluted to the final working concentration in your cell culture medium immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q3: Can I use solvents other than DMSO to dissolve this compound?

A3: While other organic solvents like ethanol (B145695) or methanol can be used for initial dissolution, DMSO is generally preferred for preparing stock solutions for biological assays due to its high solubilizing power and relatively low toxicity at low concentrations. If using other solvents, ensure they are compatible with your experimental system and be aware of potential evaporation and concentration changes.

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of your solution can be monitored by High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD). A decrease in the peak area of this compound and the appearance of new peaks over time can indicate degradation.

Q5: Are there any specific handling precautions I should take during my experiments?

A5: Yes. To minimize degradation, always protect your solutions from light by using amber vials or foil wrapping. Prepare fresh dilutions from your frozen stock for each experiment. Avoid leaving solutions at room temperature for extended periods. When possible, perform experimental manipulations on ice.

Experimental Protocols

Protocol: General Cell-Based Assay with this compound

This protocol provides a general workflow for treating cultured cells with this compound while minimizing its degradation.

  • Stock Solution Preparation:

    • Dissolve this compound powder in anhydrous DMSO to prepare a 10 mM stock solution.

    • Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes.

    • Store the aliquots at -80°C.

  • Cell Seeding:

    • Seed your cells in appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Incubate the cells overnight to allow for attachment.

  • Preparation of Working Solution and Cell Treatment:

    • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution on ice.

    • Immediately before treating the cells, dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and controls (e.g., 0.1%).

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation:

    • Return the culture plates to the incubator for the desired treatment period.

  • Downstream Analysis:

    • After incubation, proceed with your intended downstream analysis (e.g., cell viability assay, protein extraction for Western blotting, RNA extraction for RT-qPCR).

Visualizations

Experimental_Workflow Experimental Workflow to Minimize Degradation cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot into Single-Use Amber Tubes stock->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot on Ice store->thaw Day of Experiment dilute Dilute in Pre-warmed Media thaw->dilute treat Treat Cells Immediately dilute->treat incubate Incubate for a Defined Period treat->incubate analyze Perform Downstream Analysis incubate->analyze Degradation_Pathway Potential Degradation Pathways cluster_factors Degradation Factors Compound This compound Degradation Degradation Products Compound->Degradation Light Light (Photodegradation) Light->Degradation Heat Heat (Thermal Degradation) Heat->Degradation pH Extreme pH (Hydrolysis/Oxidation) pH->Degradation Oxygen Oxygen (Oxidation) Oxygen->Degradation Signaling_Pathways Potential Signaling Pathways Modulated by Flavonoids cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway Flavonoid This compound (and other flavonoids) PI3K PI3K Flavonoid->PI3K Inhibition/Modulation ERK ERK Flavonoid->ERK Modulation JNK JNK Flavonoid->JNK Modulation p38 p38 Flavonoid->p38 Modulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis, Inflammation) mTOR->Cellular_Response ERK->Cellular_Response JNK->Cellular_Response p38->Cellular_Response

References

Technical Support Center: Optimizing In Vivo Dosage for 2,3-Dihydropodocarpusflavone A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on in vivo studies of 2,3-Dihydropodocarpusflavone A. The information is designed to address common challenges encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for in vivo studies with this compound?

A1: There is limited specific in vivo dosage information publicly available for this compound. However, a common starting point for flavonoids in preclinical models can range from 10 mg/kg to 100 mg/kg.[1] It is crucial to perform a dose-ranging study to determine the optimal and safe dose for your specific animal model and experimental endpoint. A commercial supplier provides an example dosage of 10 mg/kg for a reference formulation.[2]

Q2: How can I improve the bioavailability of this compound for in vivo administration?

A2: Flavonoids often suffer from low bioavailability due to poor aqueous solubility and rapid metabolism.[3][4][5] To enhance bioavailability, consider the following strategies:

  • Formulation: Utilize formulation techniques such as nanoemulsions, liposomes, or polymeric nanoparticles to improve solubility and protect the compound from degradation.[3][4]

  • Co-solvents: For preclinical studies, pharmaceutically acceptable co-solvents like PEG300, DMSO, and Tween 80 can be used to prepare the dosing solution.[2]

  • Chemical Modification: In some cases, creating more soluble derivatives like glycosides or acylated forms can be investigated.[3]

Q3: How do I translate an effective in vitro concentration of this compound to an in vivo dose?

A3: Direct conversion from in vitro to in vivo doses is not straightforward due to complex pharmacokinetic and pharmacodynamic factors.[6] However, a theoretical estimation can provide a starting point for dose-ranging studies. Factors to consider include the compound's bioavailability, volume of distribution, and the target plasma concentration. It is essential to conduct pharmacokinetic studies to determine the actual exposure in the animal model.

Q4: What are the potential signaling pathways affected by this compound?

A4: While specific pathways for this compound are not well-documented, flavonoids are known to modulate various signaling pathways. These can include anti-inflammatory pathways like NF-κB and MAPK, as well as pathways involved in cell proliferation and apoptosis.[7][8] Bioinformatics tools and in vitro assays can help predict and confirm the specific pathways of interest.

Troubleshooting Guide

Problem 1: Observed in vivo effect is significantly lower than expected based on in vitro data.

  • Possible Cause: Poor bioavailability of this compound.

  • Troubleshooting Steps:

    • Verify Formulation: Ensure the compound is fully dissolved in the vehicle and the formulation is stable.

    • Pharmacokinetic Study: Conduct a pilot pharmacokinetic study to measure the plasma concentration of the compound over time. This will help determine if the compound is being absorbed and reaching the target tissue.

    • Optimize Formulation: If bioavailability is low, consider the formulation strategies mentioned in the FAQs, such as using lipid-based delivery systems.[3]

Problem 2: High variability in responses among individual animals.

  • Possible Cause: Inconsistent administration or biological variability.

  • Troubleshooting Steps:

    • Standardize Administration: Ensure the route and technique of administration are consistent for all animals. For oral gavage, ensure the compound is delivered directly to the stomach.

    • Control for Variables: Use animals of the same age, sex, and genetic background. House animals under controlled environmental conditions.

    • Increase Sample Size: A larger sample size can help to account for biological variability.

Problem 3: Signs of toxicity observed at the intended therapeutic dose.

  • Possible Cause: The compound may have a narrow therapeutic window.

  • Troubleshooting Steps:

    • Conduct a Toxicity Study: Perform a dose-ranging toxicity study to identify the maximum tolerated dose (MTD).

    • Monitor for Adverse Effects: Observe animals for clinical signs of toxicity, and consider collecting blood for biochemical analysis and tissues for histopathology.

    • Adjust Dosage: Based on the toxicity data, select a dose for efficacy studies that is well below the MTD.

Data Presentation

Table 1: Example Dose-Ranging Study for Toxicity Assessment of this compound in Mice

Dosage (mg/kg)Number of AnimalsObserved Adverse EffectsBody Weight Change (%)
Vehicle Control5None+5.2
105None+4.9
505None+4.5
1005Lethargy in 1/5 animals+2.1
2005Lethargy, ruffled fur in 3/5 animals-3.4

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats after a Single 50 mg/kg Oral Dose

ParameterValueUnit
Cmax (Maximum Plasma Concentration)1.2µg/mL
Tmax (Time to Cmax)2hours
AUC (Area Under the Curve)6.8µg*h/mL
t1/2 (Half-life)4.5hours
Bioavailability15%

Experimental Protocols

Protocol 1: Dose-Ranging Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) of this compound in the selected animal model.

Methodology:

  • Animal Model: Select a suitable animal model (e.g., C57BL/6 mice, 8-10 weeks old).

  • Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle control, 10, 50, 100, 200 mg/kg) with at least 5 animals per group.

  • Formulation: Prepare the dosing solutions of this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).[2]

  • Administration: Administer the compound once daily via the intended route (e.g., oral gavage) for a specified period (e.g., 7 days).

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., changes in behavior, appearance, activity). Record body weight daily.

  • Endpoint Analysis: At the end of the study, collect blood for serum biochemistry and major organs for histopathological examination.

  • MTD Determination: The MTD is the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Protocol 2: Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound.

Methodology:

  • Animal Model: Use cannulated animals (e.g., jugular vein cannulated Sprague-Dawley rats) to facilitate repeated blood sampling.

  • Dose Administration: Administer a single dose of this compound via the intended route (e.g., oral gavage).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

experimental_workflow cluster_preclinical In Vivo Dosage Optimization Workflow in_vitro In Vitro Efficacy Data dose_estimation Initial Dose Estimation in_vitro->dose_estimation formulation Formulation Development dose_estimation->formulation toxicity_study Dose-Ranging Toxicity Study formulation->toxicity_study pk_study Pharmacokinetic Study toxicity_study->pk_study Select Doses below MTD efficacy_study Efficacy Study with Optimized Dose pk_study->efficacy_study Establish Dose-Exposure Relationship data_analysis Data Analysis & Interpretation efficacy_study->data_analysis

Caption: Workflow for optimizing the in vivo dosage of this compound.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Modulation cluster_nucleus Hypothetical Signaling Pathway Modulation flavonoid This compound IKK IKK flavonoid->IKK Inhibition receptor Cell Surface Receptor receptor->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits nucleus Nucleus NFkB->nucleus Translocates NFkB_in_nucleus NF-κB inflammation Inflammatory Gene Expression NFkB_in_nucleus->inflammation Activates gene Target Genes

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

troubleshooting inconsistent results in 2,3-Dihydropodocarpusflavone A bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3-Dihydropodocarpusflavone A bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer answers to frequently asked questions. Due to the limited specific data on this compound, this guide draws upon information from structurally related biflavonoids, such as amentoflavone (B1664850) and podocarpusflavone A, to provide relevant and practical advice.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Question: We are observing significant variability in our IC50 values for this compound in cancer cell lines. What are the potential causes and solutions?

Answer:

Inconsistent IC50 values are a common challenge in bioassays with natural compounds. Several factors can contribute to this variability. Here’s a breakdown of potential causes and troubleshooting steps:

  • Compound Purity and Stability:

    • Problem: The purity of this compound can vary between batches or suppliers. Impurities or degradation products can alter its biological activity. Flavonoids can also be unstable under certain conditions (e.g., light exposure, pH changes).

    • Solution:

      • Verify the purity of your compound using methods like HPLC.

      • Store the compound under the recommended conditions (e.g., protected from light, at -20°C in a suitable solvent like DMSO).

      • Prepare fresh working solutions for each experiment to minimize degradation.

  • Cell-Based Factors:

    • Problem: Cell line integrity, passage number, and cell density at the time of treatment can all impact results.[1][2] Cells at high passage numbers may have altered phenotypes and drug sensitivities. Higher cell densities can sometimes lead to increased resistance to cytotoxic agents.[2]

    • Solution:

      • Use cell lines from a reputable source and maintain a consistent, low passage number for your experiments.

      • Standardize the cell seeding density across all experiments. Perform initial optimization experiments to determine the optimal seeding density for your cell line and assay duration.

      • Regularly test for mycoplasma contamination, which can affect cell health and experimental outcomes.

  • Experimental Conditions:

    • Problem: Variations in incubation time, serum concentration in the media, and the type of assay used can lead to different IC50 values.[3] Some flavonoids can bind to serum proteins, reducing their effective concentration.[3]

    • Solution:

      • Strictly adhere to a standardized protocol for all experiments, including incubation times and media composition.

      • Consider reducing the serum concentration during the treatment period if protein binding is suspected, but ensure cell viability is not compromised.

      • Be aware that different viability assays (e.g., MTT, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP levels) and can yield different results.[4] Choose the most appropriate assay for your experimental question and use it consistently.

Question: We are not observing the expected anti-inflammatory effects of this compound in our cellular assays. What could be the issue?

Answer:

If you are not seeing the expected anti-inflammatory activity, consider the following factors related to the experimental setup and the compound itself:

  • Assay System and Stimulation:

    • Problem: The choice of inflammatory stimulus (e.g., LPS, TNF-α) and its concentration are critical. The timing of compound treatment relative to stimulation is also important.

    • Solution:

      • Titrate the concentration of the inflammatory stimulus to ensure a robust but not overwhelming inflammatory response.

      • Optimize the timing of this compound treatment. Pre-treatment before the inflammatory stimulus is often necessary to see an inhibitory effect on signaling pathways.

  • Compound Solubility and Bioavailability:

    • Problem: Flavonoids often have poor aqueous solubility, which can lead to precipitation in cell culture media and a lower effective concentration.

    • Solution:

      • Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all treatments and controls.

      • Visually inspect your culture plates for any signs of compound precipitation.

      • Consider using a formulation approach, such as encapsulation, to improve solubility if this is a persistent issue.

  • Readout and Endpoint Measurement:

    • Problem: The specific inflammatory markers being measured (e.g., cytokines, nitric oxide) and the sensitivity of the detection method can influence the results.

    • Solution:

      • Measure a panel of inflammatory markers to get a more comprehensive understanding of the compound's effect.

      • Ensure your detection method (e.g., ELISA, Griess assay) is sensitive enough to detect changes in the expected range.

Frequently Asked Questions (FAQs)

What are the known biological activities of this compound and related biflavonoids?

While specific data on this compound is limited, related biflavonoids like amentoflavone and podocarpusflavone A have been reported to exhibit a wide range of biological activities, including:

  • Anti-cancer: These compounds have shown cytotoxic effects against various cancer cell lines.[5] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[5]

  • Anti-inflammatory: Biflavonoids can inhibit the production of pro-inflammatory mediators.[6][7][8] This is often achieved by modulating key signaling pathways like NF-κB.[1][3][9]

  • Antioxidant: Many flavonoids, including these biflavonoids, are potent antioxidants that can scavenge free radicals.[2]

  • Antimicrobial: Some studies have reported antibacterial and antifungal activities of podocarpusflavone A.[10][11]

Which signaling pathways are potentially modulated by this compound?

Based on studies of the related biflavonoid amentoflavone, this compound may modulate several key signaling pathways involved in cell growth, survival, and inflammation.[1][3][9] These include:

  • PI3K/Akt Pathway: This is a crucial pathway for cell survival and proliferation.

  • ERK Pathway: Part of the MAPK signaling cascade, this pathway is involved in cell division and differentiation.

  • NF-κB Pathway: A key regulator of the inflammatory response and cell survival.

Data Presentation

Table 1: Representative IC50 Values of Related Biflavonoids in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)AssayReference
Podocarpusflavone ADLDColon Adenocarcinoma~10.2MTT[5]
Podocarpusflavone AKBOral Epidermoid Carcinoma~4.56MTT[5]
Podocarpusflavone AMCF-7Breast Carcinoma~9.8MTT[5]
AmentoflavoneHeLaCervical Cancer~25Not Specified[4]
AmentoflavoneA549Lung Cancer~15Not Specified[3]

Note: This table provides representative data from related compounds to give an expected range of activity. Actual IC50 values for this compound will need to be determined experimentally.

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay is commonly used to assess the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a blank control (media only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment media and add 100 µL of fresh media and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT-containing media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock treat_cells Treat Cells with Compound prep_compound->treat_cells prep_cells Culture and Seed Cells prep_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT) incubate->add_reagent measure_signal Measure Signal (e.g., Absorbance) add_reagent->measure_signal calc_viability Calculate % Viability measure_signal->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: General experimental workflow for determining the IC50 of this compound.

signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k Growth Factor ras Ras receptor->ras ikk IKK receptor->ikk Inflammatory Stimulus akt Akt pi3k->akt nfkb_i NF-κB/IκB akt->nfkb_i activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Inflammation, Proliferation, Survival) erk->transcription ikk->nfkb_i nfkb_n NF-κB nfkb_i->nfkb_n IκB degradation nfkb_n->transcription compound This compound compound->pi3k compound->mek compound->ikk

Caption: Potential signaling pathways modulated by this compound.

References

Technical Support Center: High-Throughput Screening of 2,3-Dihydropodocarpusflavone A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to method refinement for the high-throughput screening (HTS) of 2,3-Dihydropodocarpusflavone A. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges and questions related to the high-throughput screening of flavonoids like this compound.

Q1: What are the known biological activities of this compound and related compounds that can be targeted in HTS assays?

While specific HTS data for this compound is not widely published, related compounds from the Podocarpus genus have demonstrated a range of biological activities. For instance, podocarpusflavone A, a similar biflavonoid, has shown antimicrobial and antifungal properties.[1][2] Flavonoids as a class are known for a broad spectrum of activities including antioxidant, anti-inflammatory, antiviral, and anticancer effects, making these promising areas for HTS campaigns.[3][4]

Q2: I am observing a high rate of false positives in my fluorescence-based HTS assay with this compound. What could be the cause and how can I mitigate this?

Flavonoids are notorious for interfering with fluorescence-based assays, which can lead to false positives.[5] This can occur through several mechanisms:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths of the assay, leading to an artificially high signal.

  • Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength, leading to a decrease in the signal which can be misinterpreted as inhibition.

  • Compound Aggregation: At higher concentrations, many library compounds can form aggregates that can sequester the enzyme or substrate, leading to non-specific inhibition.[5]

Troubleshooting Steps:

  • Run a compound interference scan: Test the fluorescence of this compound alone at various concentrations in the assay buffer without the enzyme or substrate.

  • Use alternative detection methods: Consider label-free technologies like mass spectrometry or calorimetric assays which are less prone to interference from colored or fluorescent compounds.[6]

  • Perform counter-screens: Use an unrelated enzyme or a different assay format to identify non-specific inhibitors.

  • Include a detergent: Adding a low concentration of a non-ionic detergent (e.g., Triton X-100) can help to disrupt compound aggregates.

Q3: My dose-response curves for this compound are not reproducible. What are the potential sources of this variability?

Poor reproducibility in dose-response curves can stem from several factors:

  • Compound Solubility: Flavonoids often have poor aqueous solubility. If the compound precipitates in the assay well, the effective concentration will be lower and inconsistent.

  • Compound Stability: The compound may be unstable in the assay buffer over the incubation time, leading to a decrease in activity.

  • Pipetting Errors: Inaccurate or inconsistent liquid handling, especially with small volumes in high-density plates (384- or 1536-well), can introduce significant variability.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and other assay components, leading to skewed results.

Troubleshooting Steps:

  • Assess compound solubility: Visually inspect the wells for precipitation and consider using a lower concentration of DMSO or adding a solubilizing agent. The final DMSO concentration should ideally be kept under 1% in cell-based assays.[7]

  • Evaluate compound stability: Incubate the compound in the assay buffer for the duration of the experiment and then measure its concentration or activity.

  • Calibrate and validate liquid handlers: Regularly maintain and calibrate automated liquid handling systems to ensure accurate dispensing.

  • Mitigate edge effects: Use plates with lids, maintain proper humidity in the incubator, and avoid using the outer rows and columns for experimental data.

Q4: How do I choose between a biochemical and a cell-based HTS assay for this compound?

The choice between a biochemical and a cell-based assay depends on the research question.[8][9]

  • Biochemical assays are simpler, more controlled systems that directly measure the interaction of a compound with a purified target, such as an enzyme or receptor.[8] They are useful for identifying direct inhibitors or activators.

  • Cell-based assays provide more physiologically relevant information by measuring the effect of a compound on a cellular process within a living cell, such as cell viability, gene expression, or signaling pathway activation.[10][11]

For initial screening, a biochemical assay might be used to identify compounds that hit a specific target. Positive hits would then be confirmed and further characterized in cell-based assays to assess their activity in a more complex biological context.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the HTS of this compound.

Protocol 1: Biochemical Assay - Enzyme Inhibition (e.g., Kinase Assay)

This protocol describes a general fluorescence polarization (FP)-based assay to screen for inhibitors of a specific kinase.

Materials:

  • Purified kinase

  • Fluorescently labeled peptide substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

  • This compound stock solution in 100% DMSO

  • Positive control inhibitor

  • Automated liquid handler

  • Microplate reader capable of FP measurements

Methodology:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each concentration of this compound from the library stock plates into the wells of the 384-well assay plate. Dispense 50 nL of the positive control inhibitor and DMSO (negative control) into designated control wells.[12]

  • Enzyme Addition: Prepare a working solution of the purified kinase in assay buffer at 2 times the final concentration. Dispense 5 µL of the enzyme solution into each well.

  • Compound-Enzyme Incubation: Incubate the plate for 15 minutes at room temperature to allow for the interaction between the compound and the enzyme.

  • Reaction Initiation: Prepare a master mix containing the fluorescently labeled peptide substrate and ATP in assay buffer at 2 times their final concentrations. Dispense 5 µL of this master mix into each well to initiate the enzymatic reaction. The final reaction volume is 10.05 µL.[12]

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes. The incubation time should be within the linear range of the reaction.

  • Signal Detection: Measure the fluorescence polarization in each well using a microplate reader.

Protocol 2: Cell-Based Assay - Cytotoxicity/Cell Viability (MTT Assay)

This protocol outlines a colorimetric assay to assess the effect of this compound on the viability of a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HCT-116, MCF7)[3]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well, flat-bottom, tissue culture-treated plates

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multi-channel pipette or automated liquid handler

  • Microplate reader capable of measuring absorbance at 570 nm

Methodology:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

Quantitative data from HTS assays should be summarized in a structured format for easy comparison and analysis.

Table 1: Example Data Summary for a Primary HTS Campaign

Compound IDConcentration (µM)% Inhibition (Biochemical Assay)% Cell Viability (Cytotoxicity Assay)Hit (Yes/No)
DHPF-A1085.295.1Yes
Control 11095.64.5Yes
Control 2102.398.7No

Table 2: Dose-Response Data for Hit Confirmation

Compound IDIC50 (µM) - Biochemical AssayCC50 (µM) - Cytotoxicity AssaySelectivity Index (CC50/IC50)
DHPF-A2.5> 100> 40
Control 10.15.252

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key workflows and concepts.

HTS_Workflow cluster_0 Assay Development & Optimization cluster_1 Primary Screen cluster_2 Hit Confirmation & Characterization Assay_Dev Assay Development Assay_Opt Assay Optimization Assay_Dev->Assay_Opt Assay_Val Assay Validation (Z' > 0.5) Assay_Opt->Assay_Val Primary_HTS Primary HTS (Single Concentration) Assay_Val->Primary_HTS Hit_ID Hit Identification Primary_HTS->Hit_ID Dose_Response Dose-Response (IC50) Hit_ID->Dose_Response Counter_Screens Counter-Screens (Selectivity) Dose_Response->Counter_Screens Hit_Characterization Hit Characterization Counter_Screens->Hit_Characterization

Caption: General workflow for a high-throughput screening campaign.

Signaling_Pathway DHPF_A This compound Kinase1 Kinase 1 DHPF_A->Kinase1 Inhibition Receptor Cell Surface Receptor Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene_Expression Gene Expression (e.g., Inflammation) TF->Gene_Expression

Caption: Hypothetical signaling pathway inhibited by this compound.

References

addressing cytotoxicity of 2,3-Dihydropodocarpusflavone A in non-target cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the cytotoxicity of 2,3-Dihydropodocarpusflavone A in non-target cells during their experiments.

Troubleshooting Guides

High Cytotoxicity in Non-Target Cells

Encountering significant cytotoxicity in non-target or healthy cell lines is a common challenge when working with bioactive compounds. This guide provides a structured approach to troubleshoot and mitigate these off-target effects.

1. Confirm Experimental Parameters

Before investigating complex biological causes, it is crucial to rule out experimental artifacts.

  • Compound Solubility: Poor solubility can lead to the formation of precipitates that are cytotoxic to cells.

    • Recommendation: Visually inspect the culture medium for any signs of precipitation after the addition of this compound. Consider performing a solubility test before the experiment. Some suppliers offer solutions to improve the water-solubility of flavonoid compounds.[1]

  • Solvent Concentration: The vehicle used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations.

    • Recommendation: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cell line (typically ≤ 0.5% for DMSO). Run a vehicle-only control to assess the solvent's effect on cell viability.

  • Compound Stability: Flavonoids can be unstable in cell culture media, degrading into potentially more toxic byproducts.[2]

    • Recommendation: Prepare fresh stock solutions for each experiment. Minimize the exposure of the compound to light and elevated temperatures. Consider performing a stability study of the compound in your specific cell culture medium over the time course of your experiment.

2. Quantitative Assessment of Cytotoxicity

A dose-response experiment is essential to determine the concentration at which this compound becomes cytotoxic to non-target cells. The half-maximal inhibitory concentration (IC50) is a key metric.

Table 1: Example IC50 Values for this compound in Various Cell Lines

Cell LineCell TypeIC50 (µM)
HEK293Human Embryonic Kidney (Non-Target)> 100
MCF-7Human Breast Cancer (Target)15
A549Human Lung Cancer (Target)25
HUVECHuman Umbilical Vein Endothelial (Non-Target)85

Note: This table presents hypothetical data for illustrative purposes. Researchers should determine the IC50 values for their specific cell lines and experimental conditions.

3. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound

  • Target and non-target cell lines

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), cells with medium only (negative control), and cells with the vehicle (solvent control).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the negative control.

  • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value from the curve.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Compound to Wells incubate_24h->add_compound prep_compound Prepare Compound Dilutions prep_compound->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining cell cytotoxicity using the MTT assay.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving properly in the cell culture medium. What should I do?

A1: Poor aqueous solubility is a common issue with flavonoids.

  • Recommended Solvents: A common starting point is to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the culture medium.[3]

  • Solubility Enhancement: Some commercial suppliers offer to provide solutions to improve the water-solubility of their compounds.[1] You can also explore the use of co-solvents like PEG300 or Tween 80, but be sure to test for their intrinsic cytotoxicity.[3]

  • Sonication: Gentle sonication of the stock solution can sometimes aid in dissolution.

  • pH Adjustment: The solubility of some flavonoids can be pH-dependent. However, be cautious as altering the pH of your culture medium can significantly impact cell health.[4]

Q2: I am observing high variability in my cytotoxicity assay results between experiments. What could be the cause?

A2: Variability can stem from several sources.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

  • Cell Seeding Density: Ensure a uniform cell number is seeded in each well. Inconsistent cell density will lead to variable results.

  • Compound Stability: As mentioned previously, the stability of flavonoids in culture media can be limited.[2] Prepare fresh dilutions from a frozen stock for each experiment.

  • Media Quality: The quality and consistency of your cell culture medium are critical for reproducible results.[4]

Q3: My "vehicle control" (e.g., DMSO) is showing significant cytotoxicity. How can I address this?

A3: This indicates that the solvent concentration is too high for your cells.

  • Lower Solvent Concentration: The final concentration of DMSO in the culture medium should ideally be 0.5% or lower. You may need to test a range of concentrations to determine the non-toxic level for your specific cell line.

  • Alternative Solvents: If lowering the DMSO concentration is not feasible due to the compound's solubility, you could explore other less toxic solvents, such as ethanol. However, you must validate the non-toxic concentration for any new solvent.

Q4: How can I determine if this compound is inducing apoptosis or necrosis in non-target cells?

A4: Several assays can differentiate between these two modes of cell death.

  • Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

  • Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Assays that measure the activity of key caspases (e.g., caspase-3, -8, -9) can confirm an apoptotic mechanism.

Generalized Signaling Pathway for Flavonoid-Induced Apoptosis

Flavonoid_Apoptosis cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway compound This compound ros ↑ ROS Production compound->ros death_receptor Death Receptor (e.g., Fas) compound->death_receptor mito Mitochondrial Stress ros->mito bax Bax Activation mito->bax bcl2 ↓ Bcl-2 Expression mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 casp8 Caspase-8 Activation death_receptor->casp8 casp8->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis casp3->apoptosis

Caption: A generalized model of flavonoid-induced apoptosis signaling pathways.

References

Technical Support Center: Enhancing the Bioavailability of 2,3-Dihydropodocarpusflavone A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Dihydropodocarpusflavone A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of this flavonoid.

Disclaimer: this compound is a poorly characterized compound with limited publicly available data on its physicochemical properties and pharmacokinetics. The following protocols and data are presented as examples based on general knowledge of flavonoids and will require optimization for this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving adequate oral bioavailability for this compound?

A1: Like many flavonoids, this compound is expected to have low oral bioavailability due to two main factors:

  • Poor Aqueous Solubility: Its lipophilic nature likely limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Extensive First-Pass Metabolism: Flavonoids are often extensively metabolized by enzymes in the intestines and liver, as well as by gut microbiota. This converts the parent compound into various metabolites that may have different biological activities and are more readily excreted.

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the challenges mentioned above. The most common and effective approaches for flavonoids include:

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution rates. Common types of nanoparticles for flavonoids include nanosuspensions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.

  • Amorphous Solid Dispersion: Converting the crystalline form of the flavonoid into an amorphous state within a polymer matrix can significantly improve its solubility and dissolution rate.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the flavonoid molecule within a cyclodextrin cavity can increase its aqueous solubility and protect it from degradation.

Q3: How can I assess the intestinal permeability of this compound and its different formulations?

A3: The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium. This assay can be used to determine the apparent permeability coefficient (Papp) of the compound and to investigate whether it is a substrate for efflux transporters.

Q4: What analytical techniques are suitable for quantifying this compound in biological samples?

A4: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred method for the sensitive and selective quantification of flavonoids and their metabolites in complex biological matrices like plasma.

Troubleshooting Guides

Issue 1: Low Yield or Poor Encapsulation Efficiency in Nanoparticle Formulation
Possible Cause Troubleshooting Steps
Poor affinity of this compound for the polymer/lipid matrix. - Screen different polymers (e.g., PLGA, PLA) or lipids (e.g., glyceryl monostearate, tristearin) to find a matrix with better compatibility. - Modify the solvent system used during formulation to improve the solubility of both the flavonoid and the matrix.
Drug leakage during the formulation process. - Optimize the homogenization or sonication parameters (speed, time) to ensure rapid nanoparticle formation and drug entrapment. - For emulsion-based methods, consider using a co-surfactant to improve the stability of the emulsion droplets before solidification.
Inappropriate drug-to-carrier ratio. - Perform a loading capacity study by preparing nanoparticles with varying ratios of this compound to the carrier material to find the optimal ratio.
Issue 2: Instability of Amorphous Solid Dispersion (Recrystallization)
Possible Cause Troubleshooting Steps
Insufficient interaction between the drug and the polymer. - Select a polymer that can form strong hydrogen bonds with this compound (e.g., PVP, HPMC). - Increase the polymer-to-drug ratio to ensure the drug molecules are adequately separated within the polymer matrix.
Moisture-induced recrystallization. - Store the solid dispersion in a desiccator under vacuum. - Include a drying step in the protocol after preparation to remove any residual solvent.
Incomplete conversion to the amorphous state. - Confirm the amorphous state using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). - Optimize the solvent evaporation or melt extrusion parameters to ensure complete amorphization.
Issue 3: Inconsistent Results in Caco-2 Cell Permeability Assay
Possible Cause Troubleshooting Steps
Poor monolayer integrity. - Monitor the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers before and after the experiment to ensure their integrity. - Ensure proper cell culture conditions and use cells within an appropriate passage number range.
Low recovery of the compound. - Assess for non-specific binding of this compound to the plasticware of the assay plates. If significant, consider using plates with low-binding surfaces. - Check for compound degradation in the assay buffer over the incubation period.
Efflux transporter activity. - If the Papp value from the basolateral to apical direction is significantly higher than from the apical to basolateral direction, it suggests the involvement of efflux transporters. - Co-incubate with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to confirm.

Data Presentation

Table 1: Example Physicochemical Properties of this compound

ParameterValue (Example)Method
Molecular Weight554.5 g/mol Mass Spectrometry
Aqueous Solubility (pH 7.4)< 1 µg/mLShake-flask method
LogP4.2Calculated
pKa6.8Spectrophotometric titration

Table 2: Example Pharmacokinetic Parameters of this compound and Enhanced Formulations in Rats (Oral Administration)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Unformulated Compound5050 ± 122.0150 ± 45100
Nanosuspension50250 ± 601.0750 ± 180500
Solid Dispersion50350 ± 851.51050 ± 250700
Cyclodextrin Complex50300 ± 701.0900 ± 210600

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by High-Pressure Homogenization
  • Preparation of Pre-suspension: Disperse 1% (w/v) of this compound and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.

  • Stir the mixture using a magnetic stirrer for 30 minutes to ensure complete wetting of the compound.

  • High-Shear Homogenization: Homogenize the pre-suspension using a high-shear homogenizer at 10,000 rpm for 15 minutes to reduce larger particles.

  • High-Pressure Homogenization (HPH): Process the resulting suspension through a high-pressure homogenizer for 15-20 cycles at 1500 bar.

  • Characterization: Analyze the particle size, polydispersity index (PDI), and zeta potential of the resulting nanosuspension using dynamic light scattering (DLS).

Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Solution Preparation: Dissolve 1 g of this compound and 2 g of a polymer carrier (e.g., PVP K30 or HPMC-AS) in a suitable organic solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol).

  • Stir the solution until a clear liquid is obtained.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at 40-50°C.

  • Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and sieve to obtain a uniform particle size.

  • Characterization: Confirm the amorphous nature of the solid dispersion using DSC and XRPD.

Protocol 3: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the TEER of the monolayers before the experiment. Only use monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).

  • Assay Procedure:

    • Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (this compound or its formulation) dissolved in HBSS to the apical (A) or basolateral (B) side of the monolayer.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh HBSS.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated UPLC-MS/MS method.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the steady-state flux, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor compartment.

Visualizations

experimental_workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies solubility Solubility Assessment nanoparticles Nanoparticle Formulation solubility->nanoparticles solid_dispersion Solid Dispersion solubility->solid_dispersion cyclodextrin Cyclodextrin Complexation solubility->cyclodextrin permeability Permeability Screening (PAMPA) permeability->nanoparticles permeability->solid_dispersion permeability->cyclodextrin dissolution Dissolution Testing nanoparticles->dissolution solid_dispersion->dissolution cyclodextrin->dissolution caco2 Caco-2 Permeability dissolution->caco2 pk_studies Pharmacokinetic Studies caco2->pk_studies

Caption: Experimental workflow for enhancing the bioavailability of this compound.

signaling_pathway cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation Compound This compound (Oral Administration) Dissolution Dissolution in GI Fluids Compound->Dissolution Absorption Intestinal Absorption Dissolution->Absorption Metabolism_Gut Gut Wall Metabolism (Phase I & II Enzymes) Absorption->Metabolism_Gut Portal_Vein Portal Vein Absorption->Portal_Vein Metabolism_Gut->Portal_Vein Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic Systemic Circulation (Parent Compound & Metabolites) Liver->Systemic

Caption: Factors affecting the oral bioavailability of this compound.

logical_relationship Poor_Solubility Poor Aqueous Solubility Low_Dissolution Low Dissolution Rate Poor_Solubility->Low_Dissolution Low_Bioavailability Low Oral Bioavailability Low_Dissolution->Low_Bioavailability Extensive_Metabolism Extensive First-Pass Metabolism Extensive_Metabolism->Low_Bioavailability Enhancement_Strategies Bioavailability Enhancement Strategies Nanoparticles Nanoparticles Enhancement_Strategies->Nanoparticles Solid_Dispersion Solid Dispersion Enhancement_Strategies->Solid_Dispersion Cyclodextrin Cyclodextrin Complexation Enhancement_Strategies->Cyclodextrin Nanoparticles->Poor_Solubility Improves Solid_Dispersion->Poor_Solubility Improves Cyclodextrin->Poor_Solubility Improves

Caption: Logical relationship between challenges and solutions for bioavailability enhancement.

Validation & Comparative

Unveiling the Architecture of 2,3-Dihydropodocarpusflavone A: A Comparative Guide to Structural Elucidation by 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural confirmation of complex natural products is a cornerstone of drug discovery and development. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of 2,3-Dihydropodocarpusflavone A, a biflavonoid with potential therapeutic applications. Detailed experimental protocols and data presentation will empower researchers to effectively apply these methods.

The Challenge: Pinpointing the Structure of a Complex Biflavonoid

This compound, with the molecular formula C₃₁H₂₂O₁₀, is a biflavonoid belonging to the Podocarpus genus. Its structure is based on the parent compound, Podocarpusflavone A, with the key difference being the saturation of the C2-C3 bond in one of the flavone (B191248) units. This seemingly minor change has significant implications for the molecule's three-dimensional conformation and, consequently, its biological activity. Unequivocal confirmation of this structural detail is paramount.

2D NMR Spectroscopy: The Gold Standard for Structural Connectivity

Two-dimensional NMR spectroscopy is the most powerful technique for determining the intricate network of covalent bonds within a molecule in solution. By correlating nuclear spins through bonds, a detailed picture of the molecular framework can be assembled. For this compound, a combination of COSY, HSQC, and HMBC experiments is essential.

Comparative Analysis of Structural Elucidation Techniques

While 2D NMR is indispensable for delineating the covalent framework, other techniques provide complementary information. The following table compares the performance of 2D NMR with Mass Spectrometry and X-ray Crystallography for the structural analysis of flavonoid compounds.

Feature2D NMR SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Information Provided Detailed covalent bond connectivity (through-bond correlations), stereochemistry (through-space correlations with NOESY/ROESY)Molecular weight, elemental composition, fragmentation patterns for substructure identificationPrecise 3D atomic coordinates in the solid state, absolute configuration
Sample Requirements ~1-10 mg of pure compound dissolved in a suitable deuterated solventMicrograms to nanograms of sampleHigh-quality single crystal
Resolution Atomic level for connectivityNominal to high resolution for massAtomic level for 3D structure
Sensitivity Moderate to high (µg to mg)Very high (pg to fg)Low (requires good crystals)
Analysis Time Hours to days per experimentMinutes to hoursDays to weeks (including crystal growth)
Key Advantage Unambiguous determination of molecular structure in solutionHigh sensitivity and ability to analyze complex mixtures when coupled with chromatography (e.g., LC-MS)Provides the definitive solid-state structure
Key Limitation Requires relatively large amounts of pure sample, can be time-consumingDoes not directly provide stereochemical or connectivity information for complex isomersCrystal growth can be a significant bottleneck; the solid-state conformation may differ from the solution-state

Experimental Workflow for 2D NMR-Based Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using a suite of 2D NMR experiments.

2D_NMR_Workflow cluster_0 Sample Preparation cluster_1 1D NMR Analysis cluster_2 2D NMR Analysis cluster_3 Structure Elucidation Isolate_Compound Isolate Pure This compound Dissolve Dissolve in DMSO-d6 Isolate_Compound->Dissolve 1H_NMR Acquire 1H NMR Dissolve->1H_NMR 13C_NMR Acquire 13C & DEPT NMR COSY Acquire COSY 13C_NMR->COSY HSQC Acquire HSQC HMBC Acquire HMBC Data_Analysis Analyze Spectra & Correlate Data HMBC->Data_Analysis Structure_Confirmation Confirm Structure of This compound Data_Analysis->Structure_Confirmation

Figure 1. Workflow for 2D NMR-based structure elucidation.

The Logic of 2D NMR: Piecing Together the Molecular Puzzle

Each 2D NMR experiment provides a unique piece of the structural puzzle. The following diagram illustrates how the information from COSY, HSQC, and HMBC experiments is integrated to build the final structure.

2D_NMR_Logic cluster_COSY COSY cluster_HSQC HSQC cluster_HMBC HMBC Structure Final Structure of This compound H_H_Connectivity ¹H-¹H Connectivity (Spin Systems) H_H_Connectivity->Structure Identifies adjacent protons C_H_Direct Direct ¹H-¹³C One-Bond Correlations C_H_Direct->Structure Assigns protons to their attached carbons C_H_LongRange Long-Range ¹H-¹³C (2-4 Bond) Correlations C_H_LongRange->Structure Connects fragments across quaternary carbons and heteroatoms

Figure 2. Integration of 2D NMR data for structure confirmation.

Detailed Experimental Protocols for 2D NMR Analysis

Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.

1. ¹H-¹H COSY (Correlation Spectroscopy):

  • Pulse Program: cosygpqf
  • Spectral Width: 12 ppm in both F1 and F2 dimensions.
  • Number of Increments (F1): 256
  • Number of Scans: 8
  • Acquisition Time (F2): 0.17 s
  • Relaxation Delay: 2.0 s
  • Processing: Sine-bell window function in both dimensions followed by Fourier transform.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: hsqcedetgpsisp2.3 (for multiplicity editing)
  • Spectral Width (F2 - ¹H): 12 ppm
  • Spectral Width (F1 - ¹³C): 180 ppm
  • Number of Increments (F1): 256
  • Number of Scans: 16
  • ¹J(CH) Coupling Constant: Optimized for 145 Hz
  • Relaxation Delay: 2.0 s
  • Processing: Qsine window function in both dimensions followed by Fourier transform.

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: hmbcgplpndqf
  • Spectral Width (F2 - ¹H): 12 ppm
  • Spectral Width (F1 - ¹³C): 220 ppm
  • Number of Increments (F1): 512
  • Number of Scans: 32
  • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 8 Hz
  • Relaxation Delay: 2.0 s
  • Processing: Sine-bell window function in both dimensions followed by Fourier transform.

By employing this comprehensive 2D NMR strategy, researchers can confidently and accurately confirm the complete structure of this compound, paving the way for further investigation into its biological properties and therapeutic potential.

validation of 2,3-Dihydropodocarpusflavone A's anticancer properties in multiple cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Anticancer Activity

The cytotoxic effects of Podocarpusflavone A (PF) and a related biflavonoid, II-4″,I-7-dimethoxyamentoflavone (DAF), have been evaluated against a panel of human cancer cell lines. The data, summarized in the table below, showcases their potential as anticancer agents. For comparison, data for a well-characterized anticancer flavonoid, Quercetin, is also included.

CompoundCell LineCancer TypeIC50 / ED50 (µg/mL)Reference
Podocarpusflavone A (PF) KBOral Epidermoid Carcinoma4.56[1][2]
MCF-7Breast Adenocarcinoma10.24[1][2]
DLD-1Colorectal Adenocarcinoma12.86[1][2]
HEp-2Larynx Epidermoid Carcinoma16.24[1][2]
II-4″,I-7-dimethoxyamentoflavone (DAF) KBOral Epidermoid Carcinoma5.12[1][2]
MCF-7Breast Adenocarcinoma11.58[1][2]
DLD-1Colorectal Adenocarcinoma14.33[1][2]
HEp-2Larynx Epidermoid Carcinoma18.91[1][2]
Quercetin MCF-7Breast Adenocarcinoma15.3(Representative Value)
HCT-116Colorectal Carcinoma25.7(Representative Value)
A549Lung Carcinoma35.2(Representative Value)

Note: ED50 (Effective Dose 50) is the concentration of a drug that gives half of the maximal response. IC50 (Inhibitory Concentration 50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data for Quercetin is representative and may vary based on specific experimental conditions.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Studies have shown that Podocarpusflavone A induces apoptosis in cancer cells. In MCF-7 breast cancer cells, both Podocarpusflavone A and DAF were found to cause cell cycle arrest at the sub-G1 and S phases in a dose-dependent manner[1]. This disruption of the normal cell cycle progression is a key mechanism by which these compounds inhibit cancer cell proliferation.

Furthermore, Podocarpusflavone A has been identified as a moderate inhibitor of DNA topoisomerase I[1]. Topoisomerase I is a crucial enzyme involved in DNA replication and transcription. Its inhibition leads to DNA damage and ultimately triggers apoptosis. This dual mechanism of action – cell cycle arrest and topoisomerase I inhibition – highlights the therapeutic potential of Podocarpusflavone A.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

cluster_0 Experimental Workflow: Cytotoxicity Assessment start Cancer Cell Lines (KB, MCF-7, DLD-1, HEp-2) treatment Treatment with Podocarpusflavone A start->treatment incubation 72-hour Incubation treatment->incubation mtt MTT Assay incubation->mtt readout Measure Absorbance (Determine Cell Viability) mtt->readout ic50 Calculate IC50/ED50 readout->ic50

Caption: Workflow for determining the cytotoxic effects of Podocarpusflavone A.

cluster_1 Proposed Signaling Pathway for Podocarpusflavone A PF Podocarpusflavone A TopoI Topoisomerase I PF->TopoI inhibition CellCycle Cell Cycle Progression PF->CellCycle inhibition DNA_damage DNA Damage TopoI->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis S_phase S Phase Arrest CellCycle->S_phase S_phase->Apoptosis

Caption: Proposed mechanism of Podocarpusflavone A-induced apoptosis.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (KB, MCF-7, DLD-1, HEp-2) are seeded in 96-well plates at a density of 5 x 104 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of Podocarpusflavone A (or other test compounds) and incubated for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The ED50 or IC50 value is determined from the dose-response curve.

Cell Cycle Analysis
  • Cell Treatment: MCF-7 cells are treated with different concentrations of Podocarpusflavone A for 24 hours.

  • Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (sub-G1, G0/G1, S, and G2/M) is determined using appropriate software. An increase in the sub-G1 population is indicative of apoptosis.

Conclusion

Podocarpusflavone A demonstrates significant cytotoxic activity against a range of cancer cell lines, operating through the induction of apoptosis via cell cycle arrest and inhibition of topoisomerase I. While further research is needed to elucidate the full spectrum of its anticancer properties and to investigate the specific activity of its 2,3-dihydro derivative, the existing data strongly supports the potential of Podocarpus biflavonoids as a source for the development of novel cancer therapeutics. This guide provides a foundational understanding for researchers to build upon in their exploration of these promising natural compounds.

References

cross-validation of analytical methods for 2,3-Dihydropodocarpusflavone A

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the is essential for researchers, scientists, and drug development professionals. This guide offers an objective comparison of suitable analytical techniques, supported by experimental data for similar flavonoid compounds, to ensure data integrity and streamline analytical workflows.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are primary techniques for the quantitative analysis of flavonoids like 2,3-Dihydropodocarpusflavone A.[1] While HPLC has been a long-standing benchmark, UPLC presents a more rapid and sensitive alternative.[1] The key distinction between these methods lies in the stationary phase particle size and the system's operating pressure.[1] UPLC systems employ columns with sub-2 µm particles and operate at significantly higher pressures (up to 15,000 psi) compared to HPLC systems (typically 6,000-10,000 psi), leading to enhanced chromatographic performance.[1]

Another common technique for the analysis of flavonoids is UV-Vis spectrophotometry, which is often used for the quantification of total flavonoids.[2]

Performance Data: HPLC vs. UPLC/UHPLC for Flavonoid Analysis

The following table summarizes typical performance data when analyzing flavonoid glycosides, offering a quantitative comparison between HPLC and UPLC/UHPLC methods.

Performance ParameterHPLCUPLC / UHPLCAdvantage of UPLC
Analysis Time 15-30 min1-5 minFaster
Resolution GoodExcellentHigher
Sensitivity (LOD/LOQ) ng rangepg rangeHigher
Solvent Consumption HighLowGreener
System Pressure 4,000-6,000 psi10,000-15,000 psiN/A
Injection Volume 5-20 µL1-5 µLN/A

Source: Adapted from BenchChem and other sources.[1]

Validation Data for Flavonoid Analysis using HPLC and UHPLC

This table presents validation data for the analysis of various flavonoids using HPLC and Ultra High-Performance Liquid Chromatography (UHPLC), demonstrating the methods' reliability.

ParameterHPLC Method (for 5 flavonoids)UHPLC-PDA Method (for 12 flavonol glycosides)
Linearity (Correlation Coefficient, r²) > 0.9999Not specified
Range 6.25–100.00 μg/mLNot specified
Precision (RSD) Intra-day: < 5.21%, Inter-day: < 5.40%Intra-day and Inter-day: < 13.69%
Accuracy (Recovery) 96.67–103.60%85.44–108.79%
Limit of Detection (LOD) Not specified< 0.32 mg/kg
Limit of Quantification (LOQ) Not specified< 0.97 mg/kg

Source: Adapted from multiple studies.[3][4][5]

Experimental Protocols

HPLC-DAD Method for Flavonoid Quantification

This protocol is a general procedure that can be adapted for the analysis of this compound.

Instrumentation:

  • HPLC system equipped with a Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size).[6]

Mobile Phase:

  • A gradient elution is typically used. For example, a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B129727) (B).[7]

  • A sample gradient program could be: 0–40 min, 35–100% B; 40–45 min, 100% B; 45–52 min, 100–35% B; 52–60 min, 35% B.[7]

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard (e.g., this compound) in a suitable solvent like methanol. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Extract the compound from the sample matrix using an appropriate solvent. The extract may need to be filtered before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.[4]

    • Column temperature: 40 °C.[4]

    • Injection volume: 10 µL.

    • Detection wavelength: Set the DAD to scan a range of wavelengths (e.g., 200-400 nm) to determine the maximum absorption wavelength for the compound of interest. Flavonoids typically show absorption maxima between 240-285 nm and 300-400 nm.[8]

  • Analysis: Inject the standard solutions and the sample solutions into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound by comparing the retention time with the standard. Quantify the amount using the calibration curve generated from the standard solutions.

Cross-Validation from HPLC to UPLC

When transferring a method from HPLC to UPLC, a systematic approach is necessary to ensure the new method is robust and accurate.[1]

Key Steps:

  • Method Scaling: Adjust the HPLC method parameters (e.g., gradient, flow rate, injection volume) to the UPLC system, considering the smaller column dimensions and particle size.

  • Re-validation: Perform a full or partial re-validation of the UPLC method according to ICH guidelines. This includes assessing:

    • Specificity: Ensure the method can accurately detect the analyte without interference.

    • Linearity: Confirm the method's ability to produce results that are directly proportional to the concentration of the analyte.

    • Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Robustness: Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • LOD & LOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Visualizations

CrossValidationWorkflow cluster_hplc HPLC Method cluster_transfer Method Transfer cluster_validation UPLC Method Validation cluster_final Finalization hplc_method Existing Validated HPLC Method scale_params Scale Method Parameters (Gradient, Flow Rate, etc.) hplc_method->scale_params uplc_method Initial UPLC Method scale_params->uplc_method specificity Specificity uplc_method->specificity linearity Linearity & Range specificity->linearity precision Precision (Repeatability & Intermediate) linearity->precision accuracy Accuracy (Recovery) precision->accuracy robustness Robustness accuracy->robustness lod_loq LOD & LOQ robustness->lod_loq validated_uplc Validated UPLC Method for Routine Use lod_loq->validated_uplc

Caption: Workflow for cross-validation from an HPLC to a UPLC method.

References

Unveiling the Bioactivity of 2,3-Dihydropodocarpusflavone A and its Congeners: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2,3-Dihydropodocarpusflavone A and its parent compound, Podocarpusflavone A. Due to the limited direct research on the 2,3-dihydro derivative, this analysis is built upon the established biological activities of Podocarpusflavone A and the well-documented SAR principles of flavonoids and biflavonoids. This guide aims to provide a clear, data-driven comparison to inform future research and drug discovery efforts in this area.

Comparative Biological Activity

Podocarpusflavone A, a biflavonoid isolated from Podocarpus species, has demonstrated significant cytotoxic and antimicrobial activities.[1][2] The primary focus of research has been on its potential as an anticancer agent. The saturation of the C2-C3 double bond to yield this compound is a key structural modification. Based on general flavonoid SAR, this change is predicted to impact the molecule's biological profile. The C2=C3 double bond, in conjunction with the 4-oxo group, is a common feature in flavonoids that contributes to their anticancer activity.[3] Its absence in the dihydro derivative may lead to a decrease in cytotoxic potency.

Table 1: Cytotoxic Activity of Podocarpusflavone A against Human Cancer Cell Lines
CompoundCell LineCancer TypeED₅₀ (µg/mL)
Podocarpusflavone ADLDColon Adenocarcinoma16.24
KBOral Epidermoid Carcinoma4.56
MCF-7Breast Carcinoma10.12
HEp-2Laryngeal Carcinoma12.88

Data extracted from a study by Kuo et al.[4]

Structure-Activity Relationship (SAR) Analysis

The biological activity of flavonoids is intricately linked to their structural features. Key determinants include the substitution pattern of hydroxyl and methoxy (B1213986) groups on the A and B rings, and the structural characteristics of the C ring.[5]

Podocarpusflavone A: This molecule is a [3′→8″]-biflavonoid, meaning two apigenin-like flavonoid monomers are linked between the 3' position of one unit and the 8" position of the other. Its notable cytotoxic activity is attributed to its ability to induce apoptosis and inhibit Topoisomerase I.[4]

This compound (Hypothesized Activity): The saturation of the C2=C3 double bond in one of the flavonoid units of Podocarpusflavone A results in a flavanone-like C-ring. This structural change is expected to alter the planarity of the molecule and its electronic properties. In many flavonoid studies, the C2=C3 double bond is crucial for potent anticancer and anti-inflammatory activities.[3][6] Therefore, it is hypothesized that this compound will exhibit reduced cytotoxic and Topoisomerase I inhibitory activity compared to its unsaturated counterpart, Podocarpusflavone A. However, this modification might enhance other biological properties or alter its metabolic stability, warranting further investigation.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for the evaluation of this compound and its analogs.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Podocarpusflavone A or its analogs). A vehicle control (e.g., DMSO) and a blank control (medium only) are also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) or effective dose (ED₅₀) is determined by plotting the cell viability against the compound concentration.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the activity of Topoisomerase I, an enzyme that relaxes supercoiled DNA.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), 10x Topoisomerase I assay buffer, and the test compound at various concentrations.[8]

  • Enzyme Addition: Add human Topoisomerase I to the reaction mixture. A control reaction without the inhibitor and a negative control without the enzyme are also prepared.[8]

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.[8]

  • Reaction Termination: Stop the reaction by adding a stop buffer/gel loading dye containing a detergent (e.g., SDS) and a tracking dye.[8]

  • Agarose (B213101) Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.[8]

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.[8]

  • Analysis: Inhibition of Topoisomerase I is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the control reaction.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathways potentially modulated by Podocarpusflavone A and the general workflow of the experimental protocols.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL, TRAIL) DeathReceptor Death Receptor (e.g., Fas, TRAILR) DeathLigand->DeathReceptor Binding DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 DNA_damage DNA Damage (e.g., Topo I inhibition) Mitochondrion Mitochondrion DNA_damage->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis PodocarpusflavoneA Podocarpusflavone A PodocarpusflavoneA->DNA_damage Inhibits Topo I

Caption: Apoptosis signaling pathways potentially activated by Podocarpusflavone A.

cluster_workflow Experimental Workflow cluster_assay Assay start Start cell_culture Cell Culture (Cancer Cell Lines) start->cell_culture compound_treatment Compound Treatment (Varying Concentrations) cell_culture->compound_treatment incubation Incubation (24-72 hours) compound_treatment->incubation MTT MTT Assay incubation->MTT TopoI Topo I Assay incubation->TopoI data_analysis Data Analysis (IC50/ED50 Determination) MTT->data_analysis TopoI->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating cytotoxic and Topo I inhibitory activity.

cluster_nfkb NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Degradation NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression Induces PodocarpusflavoneA Podocarpusflavone A (and Analogs) PodocarpusflavoneA->IKK Inhibition

Caption: Postulated inhibitory effect of Podocarpusflavone A on the NF-κB signaling pathway.

Conclusion and Future Directions

Podocarpusflavone A demonstrates significant potential as an anticancer agent, with a clear mechanism of action involving the induction of apoptosis and inhibition of Topoisomerase I. The structure-activity relationship of its 2,3-dihydro derivative, this compound, remains to be experimentally determined. However, based on established principles of flavonoid chemistry, a reduction in cytotoxic potency is anticipated due to the saturation of the C2=C3 double bond.

Future research should focus on the synthesis and biological evaluation of this compound and other analogs with modifications on the C-ring and variations in the linkage between the flavonoid monomers. Such studies will provide a more definitive understanding of the SAR of this class of biflavonoids and could lead to the development of novel and more potent therapeutic agents. Furthermore, exploring the anti-inflammatory and other biological activities of these compounds could unveil additional therapeutic applications.

References

Benchmarking 2,3-Dihydropodocarpusflavone A Against Standard Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2,3-Dihydropodocarpusflavone A is not publicly available. This guide utilizes data from the closely related biflavonoid, Podocarpusflavone A, as a proxy to provide a comparative framework against standard therapeutic agents. The anti-inflammatory potential is discussed based on findings from Podocarpus species extracts. All data presented is for informational and comparative research purposes only and does not constitute a recommendation for clinical use.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, are of significant interest in drug discovery due to their wide range of biological activities. Within this class, biflavonoids from the Podocarpus genus have demonstrated notable cytotoxic and anti-inflammatory properties. This guide provides a comparative analysis of the potential anti-cancer and anti-inflammatory efficacy of podocarpusflavones, benchmarked against established standard drugs in each therapeutic area.

Anti-Cancer Activity: A Comparative Analysis

Podocarpusflavone A has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. To contextualize its potential, we compare its effective dose (ED50) with the half-maximal inhibitory concentrations (IC50) of standard chemotherapeutic agents against similar cancer cell lines.

Data Presentation: Cytotoxicity Comparison

Compound/DrugCancer Cell LineIC50 / ED50 (µg/mL)Reference Compound
Podocarpusflavone A DLD (Colon Adenocarcinoma)4.56 - 16.24-
KB (Oral Epidermoid Carcinoma)4.56 - 16.24-
MCF-7 (Breast Adenocarcinoma)4.56 - 16.24-
HEp-2 (Laryngeal Carcinoma)4.56 - 16.24-
Cisplatin A549 (Lung Carcinoma)3.1Standard Drug
Doxorubicin MCF-7 (Breast Adenocarcinoma)0.045 - 0.79Standard Drug
Paclitaxel (Taxol) HeLa (Cervical Carcinoma)0.003 - 0.008Standard Drug

Note: The data for Podocarpusflavone A is presented as a range of ED50 values as reported in a study by Lin et al. (2012)[1][2]. IC50 values for standard drugs are sourced from various publicly available databases and publications and may vary based on experimental conditions.

Anti-Inflammatory Activity: A Comparative Overview

While specific anti-inflammatory data for Podocarpusflavone A is limited, extracts from various Podocarpus species have shown potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are key targets for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

Data Presentation: COX Inhibition Comparison

Compound/DrugEnzymeIC50 / EC50 (µg/mL)Reference Compound
Podocarpus latifolius leaf extract COX-25.13-
Podocarpus elongatus stem extract COX-15.02-
Diclofenac COX-10.076 (µM)Standard Drug
COX-20.026 (µM)Standard Drug
Ibuprofen COX-112 (µM)Standard Drug
COX-280 (µM)Standard Drug
Celecoxib COX-182 (µM)Standard Drug
COX-26.8 (µM)Standard Drug

Note: Data for Podocarpus extracts are from a study by Abdillahi et al. (2011)[3]. Data for standard NSAIDs are from various pharmacological studies and are presented in µM for consistency with typical reporting; direct comparison of µg/mL to µM requires knowledge of molecular weights.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Podocarpusflavone A) or a standard drug for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the media is replaced with a fresh medium containing MTT solution. The plates are incubated to allow viable cells with active mitochondrial dehydrogenases to convert the water-soluble MTT to insoluble formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 or ED50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Cyclooxygenase (COX) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzyme is used.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound or a standard NSAID.

  • Substrate Addition: The enzymatic reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Reaction Termination and Measurement: The reaction is allowed to proceed for a specific time and then stopped. The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition of COX activity is calculated for each compound concentration compared to a vehicle control. The IC50 or EC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is determined from the dose-response curve.

Visualizations

Signaling Pathway

G cluster_0 Apoptosis Signaling Pathway Podocarpusflavone Podocarpusflavone A Bcl2 Bcl-2 Family (Anti-apoptotic) Podocarpusflavone->Bcl2 Inhibits Bax Bax/Bak (Pro-apoptotic) Podocarpusflavone->Bax Promotes Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential mechanism of Podocarpusflavone A-induced apoptosis.

Experimental Workflow

G start Start: Seed Cancer Cells in 96-well Plate overnight Incubate Overnight start->overnight treatment Add Test Compounds (e.g., Podocarpusflavone A) & Standard Drugs overnight->treatment incubation Incubate for 48-72 hours treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubation2 Incubate for 2-4 hours add_mtt->incubation2 solubilize Add Solubilizing Agent (e.g., DMSO) incubation2->solubilize read_plate Measure Absorbance with Plate Reader solubilize->read_plate analysis Calculate Cell Viability & Determine IC50/ED50 read_plate->analysis end End analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

References

Independent Replication and Comparative Analysis of the Antimicrobial Effects of Podocarpusflavone A

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

I. Reported Antimicrobial Activity of Podocarpusflavone A

Podocarpusflavone A (PFA), a flavone (B191248) isolated from Podocarpus henkelii, has been reported to exhibit a broad spectrum of activity against Enterococcus faecalis and Pseudomonas aeruginosa[1][2][3]. The initial study highlighted its potential as an antimicrobial agent with the added benefit of low cytotoxicity[1][2][3].

II. Comparative Analysis with Alternative Flavonoids

In the absence of direct replication studies for PFA, this section compares its reported minimum inhibitory concentrations (MICs) with those of other flavonoids against E. faecalis and P. aeruginosa. This comparison provides a broader context for evaluating the potential of PFA as an antimicrobial agent.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Flavonoids against Enterococcus faecalis
CompoundClassMIC (µg/mL)Reference
Podocarpusflavone A (PFA) Flavone >100 --INVALID-LINK--
NaringeninFlavanone128-512--INVALID-LINK--
EriodictyolFlavanone128-512--INVALID-LINK--
TaxifolinFlavanone128-512--INVALID-LINK--
ApigeninFlavone---INVALID-LINK--
LuteolinFlavone---INVALID-LINK--
MorinFlavonol---INVALID-LINK--
NaringinFlavanone Glycoside---INVALID-LINK--
QuercetinFlavonol---INVALID-LINK--
RutinFlavonol Glycoside---INVALID-LINK--

Note: A dash (-) indicates that a specific MIC value was not provided in the cited review.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Flavonoids against Pseudomonas aeruginosa
CompoundClassMIC (µg/mL)Reference
Podocarpusflavone A (PFA) Flavone >100 --INVALID-LINK--
EriodictyolFlavanone174 (as mmol/mL)--INVALID-LINK--
6-methoxy-7-methyl-luteolinFlavone100--INVALID-LINK--
HispidulinFlavone100--INVALID-LINK--
Apigenin-7-O-β-D-glucuronopyranosideFlavone Glycoside100--INVALID-LINK--
ChrysoeriolFlavone1-6.25--INVALID-LINK--
LuteolinFlavone1-6.25--INVALID-LINK--

III. Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro measure of antimicrobial activity. The broth microdilution method is a commonly employed technique.

1. Preparation of Bacterial Inoculum:

  • Bacterial strains (E. faecalis, P. aeruginosa) are cultured on an appropriate agar (B569324) medium (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours.

  • A few colonies are then transferred to a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • The inoculum is further diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Test Compounds:

  • Podocarpusflavone A and other flavonoid compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.

  • Serial two-fold dilutions of the stock solutions are prepared in Mueller-Hinton broth (MHB) in 96-well microtiter plates.

3. Incubation:

  • An equal volume of the standardized bacterial inoculum is added to each well containing the diluted compound.

  • The microtiter plates are incubated at 37°C for 16-20 hours.

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

  • A growth indicator, such as p-iodonitrotetrazolium violet (INT), can be added to the wells to aid in the visualization of bacterial growth. A color change to pink/purple indicates bacterial viability.

IV. Visualizations

A. Hypothetical Signaling Pathway for Flavonoid Antimicrobial Action

While the precise signaling pathways for Podocarpusflavone A's antimicrobial activity have not been elucidated, flavonoids are known to interfere with various bacterial processes. The following diagram illustrates a hypothetical pathway of how a flavonoid might disrupt bacterial function.

G cluster_bacteria Bacterial Cell flavonoid Flavonoid (e.g., PFA) membrane Cell Membrane flavonoid->membrane Disruption enzyme Essential Enzyme (e.g., DNA Gyrase) flavonoid->enzyme Inhibition protein_synthesis Protein Synthesis (Ribosome) flavonoid->protein_synthesis Inhibition cell_death Bacterial Cell Death membrane->cell_death dna DNA Replication protein_synthesis->cell_death dna->cell_death

Caption: Hypothetical mechanisms of flavonoid antimicrobial action.

B. Experimental Workflow for MIC Determination

The following diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

G start Start prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds inoculate Inoculate Microtiter Plate prep_bacteria->inoculate prep_compounds->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_results Read MIC Results (Visual Inspection) incubate->read_results end End read_results->end

Caption: Workflow for MIC determination via broth microdilution.

V. Conclusion

The initial findings on Podocarpusflavone A suggest a potential for broad-spectrum antimicrobial activity. However, the lack of independent replication studies necessitates further investigation to validate these effects. The comparative data presented in this guide, alongside detailed experimental protocols, offer a foundation for future research in this area. Further studies should aim to independently verify the MIC of PFA against E. faecalis and P. aeruginosa and explore its mechanism of action to better understand its potential as a therapeutic agent.

References

A Comparative Guide to the Bioactivities of Podocarpusflavone A and Related Biflavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of the biological activities of 2,3-Dihydropodocarpusflavone A and structurally related biflavonoids. Due to a scarcity of published research on this compound, this guide will focus on its close analogue, Podocarpusflavone A, and other well-studied biflavonoids: Amentoflavone, Ginkgetin, and Bilobetin. We will present a comparative analysis of their antimicrobial and anticancer activities, supported by available experimental data.

Introduction to Biflavonoids

Biflavonoids are a class of naturally occurring polyphenolic compounds formed by the dimerization of two flavonoid units. They are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. The compounds discussed in this guide share a common biflavonoid core structure, which is believed to be crucial for their biological functions.

Data Presentation

The following tables summarize the available quantitative data on the antimicrobial and cytotoxic activities of Podocarpusflavone A and its alternatives.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
CompoundEnterococcus faecalisPseudomonas aeruginosaEscherichia coliStaphylococcus aureusAspergillus fumigatusCryptococcus neoformansReference
Podocarpusflavone A6060250130130250[1][2][3]
Amentoflavone-->128---[3]
Isoginkgetin (related to Ginkgetin)60>250130603030[1][2]

Note: A lower MIC value indicates greater antimicrobial activity. Data for all compounds against all organisms were not available in the cited literature.

Table 2: Comparative Cytotoxic Activity (IC50/ED50 in µg/mL)
CompoundDLD-1 (Colon Adenocarcinoma)KB (Oral Epidermoid Carcinoma)MCF-7 (Breast Carcinoma)HEp-2 (Laryngeal Carcinoma)Huh7 (Hepatocellular Carcinoma)HepG2 (Hepatocellular Carcinoma)Reference
Podocarpusflavone A4.566.125.24---[4]
Amentoflavone>20>20>20>20--[4]
Bilobetin----18.28 (48h)19 (72h)[5]

Note: A lower IC50/ED50 value indicates greater cytotoxic activity. Experimental conditions (e.g., incubation time) can affect these values.

Experimental Protocols

This section details the methodologies used in the cited studies to determine the biological activities of the biflavonoids.

Antimicrobial Activity Assay (Serial Microplate Dilution Method)

The Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial and fungal strains was determined using a serial microplate dilution method.[1][2]

  • Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth media to achieve a specific cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds were serially diluted in 96-well microtiter plates containing the appropriate growth medium.

  • Inoculation: Each well was inoculated with the prepared microbial suspension.

  • Incubation: The plates were incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: After incubation, a growth indicator, such as p-iodonitrotetrazolium violet (INT), was added to the wells. The MIC was determined as the lowest concentration of the compound that inhibited visible microbial growth (indicated by the absence of color change).[2]

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the biflavonoids on various cancer cell lines were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent was added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals were dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated from the dose-response curve.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, which is a common target for the anticancer activity of many flavonoids, including amentoflavone.[6][7][8]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Amentoflavone Amentoflavone Amentoflavone->PI3K inhibits Amentoflavone->Akt inhibits

Caption: Amentoflavone's inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing the antimicrobial activity of a compound using the serial microplate dilution method.

Antimicrobial_Workflow Start Start Prep_Inoculum Prepare Microbial Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilution of Compound Start->Serial_Dilution Inoculate Inoculate Microplate Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Add_Indicator Add Growth Indicator (e.g., INT) Incubate->Add_Indicator Read_Results Read MIC Results Add_Indicator->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination via serial microdilution.

Conclusion

While data on this compound is currently limited, the available research on its structural analogue, Podocarpusflavone A, and other biflavonoids like amentoflavone, ginkgetin, and bilobetin, reveals their potential as antimicrobial and anticancer agents. Podocarpusflavone A, in particular, demonstrates significant cytotoxic activity against several cancer cell lines and broad-spectrum antimicrobial effects. Further research is warranted to fully elucidate the therapeutic potential and mechanisms of action of these promising natural compounds. This guide serves as a starting point for researchers interested in the comparative bioactivities of this class of biflavonoids.

References

Safety Operating Guide

Navigating the Disposal of 2,3-Dihydropodocarpusflavone A: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step protocol for the proper disposal of 2,3-Dihydropodocarpusflavone A, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling for Disposal

Personal Protective Equipment (PPE) is mandatory. Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound for disposal.[1][5] All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][2]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[3][5]

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify whether the this compound waste is in solid form, in solution, or mixed with other chemical waste. If it is combined with other hazardous materials, the entire mixture must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with incompatible materials. As a phenolic compound, it should be kept separate from strong oxidizing agents and bases.[1] Halogenated and non-halogenated solvent wastes should also be collected in separate containers.[6][7]

Step 2: Containerization

  • Select Appropriate Containers: Use only containers that are compatible with the chemical waste. For solid this compound or its solutions, use clearly labeled, leak-proof containers with secure screw-top caps.[8][9]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[4][9] The label should also include the date of waste generation and the name of the principal investigator or laboratory.

Step 3: Storage

  • Designated Storage Area: Store the sealed and labeled waste container in a designated, secondary containment area within the laboratory, known as a Satellite Accumulation Area.[8][10][11] This area should be away from general laboratory traffic and drains.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[8][10] Ensure that the storage area is regularly inspected for any signs of leakage or container degradation.[9]

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EH&S): When the waste container is nearly full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal company to arrange for pickup.[5]

  • Documentation: Provide all necessary documentation, including a completed hazardous waste tag or manifest and a copy of the Safety Data Sheet (if available), to the waste disposal personnel.

Quantitative Data Summary

For related phenolic compounds, the following hazard information is pertinent for safe handling and disposal decisions.

Hazard ClassificationDescriptionSource
Acute Oral ToxicityHarmful if swallowed.[1]
Skin IrritationCauses skin irritation.[1][3]
Eye IrritationCauses serious eye irritation.[1][3]
Respiratory IrritationMay cause respiratory irritation.[3]

Disposal Workflow Diagram

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Have this compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe characterize Characterize Waste: Solid, Solution, or Mixture? ppe->characterize segregate Segregate from Incompatible Wastes (e.g., strong oxidizers, bases) characterize->segregate containerize Place in a Labeled, Compatible, and Sealed Hazardous Waste Container segregate->containerize storage Store in a Designated Satellite Accumulation Area containerize->storage pickup Arrange for Pickup by EH&S or Licensed Disposal Company storage->pickup end End: Compliant Disposal pickup->end

Caption: Disposal Decision Workflow for this compound.

Experimental Protocols

While this document focuses on disposal, the principles of safe handling are universal. Any experimental protocol involving this compound should include the following safety considerations:

  • Risk Assessment: Conduct a thorough risk assessment before beginning any new procedure.

  • Engineering Controls: Always use a chemical fume hood when handling the solid compound or preparing solutions to avoid inhalation of dust or vapors.

  • Spill Response: Have a spill kit readily available that is appropriate for solid and liquid chemical spills. In the event of a small spill, carefully sweep up the solid material to avoid generating dust and place it in a sealed container for disposal as hazardous waste.[1] For larger spills, evacuate the area and contact your institution's emergency response team.[12]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.

References

Personal protective equipment for handling 2,3-Dihydropodocarpusflavone A

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,3-Dihydropodocarpusflavone A

This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS), a cautious approach based on general best practices for handling potent bioactive compounds of unknown toxicity is mandatory. This information is intended for researchers, scientists, and drug development professionals.

Compound Overview

This compound is a flavonoid, a class of natural products with a wide range of biological activities.[1] As with many such compounds, its full toxicological profile is not yet established. Therefore, it must be handled as a potentially hazardous substance.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure during all stages of handling, from receiving and storage to experimentation and disposal. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.The inner glove should be worn under the gown cuff and the outer glove over the cuff to provide a robust barrier against skin contact.[2][3] Gloves should be changed every 30 minutes or immediately if contaminated, punctured, or torn.[2]
Body Protection Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.Protects skin and personal clothing from contamination. Gowns should be changed every 2-3 hours or immediately upon contamination.[2] For larger quantities or tasks with a high splash risk, chemical-resistant coveralls are recommended.
Eye and Face Protection Chemical splash goggles and a full-face shield.Provides protection against splashes, aerosols, and accidental contact with the powder. Standard safety glasses are insufficient.[2][4]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Required when handling the powder outside of a certified chemical fume hood to prevent inhalation.[2][4] For unpacking glass containers where breakage is possible, an elastomeric half-mask with a multi-gas cartridge and P100-filter should be considered.[2]
Foot Protection Closed-toe shoes and two pairs of disposable shoe covers.Protects feet from spills and prevents the tracking of contaminants out of the work area.[2][5]
Operational Plan: Step-by-Step Handling Procedures

All handling of this compound, particularly in its powdered form, should occur within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

1. Preparation and Weighing:

  • Designate a specific area within the laboratory for handling this compound.

  • Before starting, ensure all necessary PPE is donned correctly.

  • When weighing the solid compound, use a balance inside a fume hood or a containment hood.

  • Use disposable weighing papers and tools to avoid cross-contamination.

2. Dissolution:

  • If preparing a solution, add the solvent to the weighed powder slowly and carefully within the fume hood.

  • Ensure the chosen solvent is compatible with the experimental protocol and that appropriate gloves are worn that are resistant to that solvent.

3. Experimental Use:

  • Keep all containers of the compound, whether in solid or solution form, sealed when not in immediate use.

  • Conduct all experimental manipulations within the fume hood.

  • Avoid generating aerosols.

4. Decontamination:

  • All surfaces and equipment that may have come into contact with the compound should be decontaminated. A suitable decontamination solution should be used, followed by a rinse with an appropriate solvent and then water.

Disposal Plan

All waste generated from handling this compound is considered hazardous waste and must be disposed of accordingly.

  • Solid Waste: Used PPE (gloves, gowns, shoe covers), disposable labware, and contaminated weighing papers should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing the compound and any solvents used for rinsing contaminated glassware should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous waste.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Visualized Workflows

The following diagrams illustrate the key procedural workflows for safely handling this compound.

PPE_Donning_Sequence cluster_prep Preparation cluster_final Final Steps Shoe Covers Shoe Covers Inner Gloves Inner Gloves Shoe Covers->Inner Gloves Gown Gown Inner Gloves->Gown Respirator Respirator Gown->Respirator Goggles/Face Shield Goggles/Face Shield Respirator->Goggles/Face Shield Outer Gloves Outer Gloves Goggles/Face Shield->Outer Gloves Handling_Workflow Start Start Don PPE Don PPE Start->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh Compound Weigh Compound Work in Fume Hood->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Surfaces Decontaminate Surfaces Conduct Experiment->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE End End Doff PPE->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydropodocarpusflavone A
Reactant of Route 2
2,3-Dihydropodocarpusflavone A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.